N'-hydroxy-2-methylpropanimidamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-2-methylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRDEHLFNLLCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956988 | |
| Record name | N-Hydroxy-2-methylpropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849833-56-3, 35613-84-4 | |
| Record name | (1Z)-N-Hydroxy-2-methylpropanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-methylpropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-Hydroxy-2-methylpropanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: N'-hydroxy-2-methylpropanimidamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of N'-hydroxy-2-methylpropanimidamide, also known as isobutyramidoxime. The document details its physicochemical characteristics, a probable synthesis method, and potential biological activities, including its role as a nitric oxide donor and its reported antitumor properties.
Core Properties and Physicochemical Data
This compound is a small molecule with the chemical formula C4H10N2O[1][2]. It belongs to the class of amidoximes, which are known for a variety of biological activities[3]. The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is experimentally confirmed, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C4H10N2O | [1][2] |
| Molecular Weight | 102.14 g/mol | [1][2] |
| CAS Number | 35613-84-4 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 60 °C | [1] |
| Boiling Point (Predicted) | 146.3 ± 23.0 °C | [3] |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 15.04 ± 0.50 | [1] |
| Solubility | Chloroform, Methanol | [1] |
Experimental Protocols
Synthesis of this compound
A plausible and high-yield synthesis of this compound involves the reaction of isobutyronitrile with hydroxylamine[1]. This method is a common route for the preparation of amidoximes.
Materials:
-
Isobutyronitrile
-
Hydroxylamine (aqueous solution, e.g., 50%)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutyronitrile in a mixture of ethanol and water.
-
To this stirred solution, add an aqueous solution of hydroxylamine. A typical molar ratio would be a slight excess of hydroxylamine to isobutyronitrile.
-
Heat the reaction mixture to reflux and maintain for approximately 5 hours[1].
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water) and allow it to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. A reported yield for this type of synthesis is approximately 98%[1].
Characterization Protocols
Due to the lack of publicly available experimental spectra for this compound, the following represents a general protocol for the characterization of a newly synthesized amidoxime, with expected observations based on its structure.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR spectrum is expected to show a doublet for the six methyl protons, a septet for the methine proton, and broad signals for the -NH₂ and -OH protons, which may be exchangeable with D₂O.
-
13C NMR: The carbon NMR spectrum should display signals for the methyl carbons, the methine carbon, and the quaternary carbon of the amidoxime group.
2. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a KBr pellet or of a thin film. Key expected vibrational bands include N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-H stretching of the isopropyl group, and the C=N stretching of the imidamide functionality.
3. Mass Spectrometry (MS):
-
Obtain the mass spectrum using a suitable ionization technique (e.g., electrospray ionization - ESI). The spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Biological Activity and Signaling Pathways
Antitumor Activity
This compound, under its synonym isobutanamidoxime, has been reported to exhibit antitumor activities, specifically against P388 leukemia[1]. The precise mechanism of action for its anti-leukemic effect is not well-documented in the available literature. However, the biological activity of amidoximes is a broad area of research, with various proposed mechanisms that could contribute to their anticancer properties.
Nitric Oxide Donor Pathway
A significant aspect of the biological activity of amidoximes is their ability to act as nitric oxide (NO) donors[4]. This process is not dependent on nitric oxide synthase (NOS) but is catalyzed by cytochrome P450 enzymes[4][5].
The proposed signaling pathway involves the enzymatic oxidation of the amidoxime by cytochrome P450, leading to the release of nitric oxide and the corresponding amide, isobutyramide, as a byproduct[5]. The released nitric oxide can then participate in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission[4]. While this pathway explains the NO-donating properties of amidoximes, its direct link to the reported anti-P388 leukemia activity remains to be fully elucidated.
Experimental and Logical Workflows
The following diagram illustrates the logical workflow from the synthesis of this compound to the investigation of its biological properties.
This comprehensive guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation of the predicted properties and detailed investigation into its mechanisms of biological action are warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to 2-Hydroxy-2-Methylpropanamide: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-hydroxy-2-methylpropanamide, a key chemical intermediate in modern pharmacology. We will delve into its history, synthesis, and its pivotal role as a structural scaffold for a class of therapeutic agents known as Selective Androgen Receptor Modulators (SARMs). This document details the experimental protocols for its synthesis and relevant biological assays, presents quantitative data in a structured format, and illustrates key biological pathways and experimental workflows.
Core Properties of 2-Hydroxy-2-Methylpropanamide
2-Hydroxy-2-methylpropanamide, also known as α-hydroxyisobutyramide, is a simple aliphatic amide with the chemical formula C₄H₉NO₂.[1] Its bifunctional nature, containing both a hydroxyl and an amide group, makes it a versatile building block in organic synthesis.[2]
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxy-2-methylpropanamide | [1] |
| CAS Number | 13027-88-8 | [1] |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 106-109 °C | [3] |
| Boiling Point | 137 °C (at 3 torr) | [3] |
| Synonyms | α-Hydroxyisobutyramide, 2-Hydroxyisobutyramide, 2-Methyllactamide | [1] |
Discovery and History
While the exact first synthesis of 2-hydroxy-2-methylpropanamide is not prominently documented, its industrial synthesis and utility became more evident through patent literature in the 1990s. Processes for its production, such as the hydration of acetone cyanohydrin, were developed to supply it as a chemical intermediate.[4][5]
The significance of this molecule in drug discovery surged with the advent of research into non-steroidal selective androgen receptor modulators (SARMs) in the late 1990s. Researchers identified the aryl-propionamide scaffold as a promising pharmacophore for developing tissue-selective androgen receptor agonists.[6][7] 2-Hydroxy-2-methylpropanamide serves as a crucial chiral building block for the synthesis of these complex aryl-propionamide derivatives, which form the core of many investigational SARM compounds.[2][6]
Synthesis of 2-Hydroxy-2-Methylpropanamide
The industrial production of 2-hydroxy-2-methylpropanamide is primarily achieved through two main routes: the hydration of acetone cyanohydrin or the condensation reaction of 2-hydroxy-2-methylpropanoic acid with ammonia.
Synthesis via Hydration of Acetone Cyanohydrin
A common industrial method involves the catalytic hydration of acetone cyanohydrin. This process is often performed continuously in a liquid phase.
Caption: Workflow for the synthesis of 2-hydroxy-2-methylpropanamide.
Synthesis via Condensation Reaction
Another established method is the condensation of 2-hydroxy-2-methylpropanoic acid with ammonia or its derivatives. This reaction typically requires an acid catalyst to facilitate the dehydration that forms the amide bond.[2]
Biological Significance: A Scaffold for SARMs
The primary interest in 2-hydroxy-2-methylpropanamide within the drug development community stems from its use as a precursor to aryl-propionamide derived SARMs. These compounds are designed to selectively activate the androgen receptor (AR) in anabolic tissues like muscle and bone while having minimal effects on androgenic tissues such as the prostate.[6][7]
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In its classical signaling pathway, the binding of an androgen (or a SARM) to the AR in the cytoplasm induces a conformational change. This causes the dissociation of heat shock proteins (HSPs), leading to the translocation of the AR-ligand complex into the nucleus. Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: The classical androgen receptor signaling pathway activated by a SARM.
Quantitative Activity of Derived SARMs
Aryl-propionamide SARMs derived from the 2-hydroxy-2-methylpropanamide scaffold have demonstrated high binding affinity for the androgen receptor. This strong interaction is a key determinant of their biological activity.
| Compound Class | Target | Metric | Value Range | Reference(s) |
| Aryl-propionamide SARMs | Androgen Receptor | Ki | 2.0 - 3.8 nM | [8] |
Experimental Protocols
Synthesis of 2-Hydroxy-2-Methylpropanamide (Representative Protocol)
This protocol is a representative laboratory-scale procedure based on the condensation reaction method.[2]
Materials:
-
2-hydroxy-2-methylpropanoic acid
-
Ammonium hydroxide (28-30%)
-
Ethanol
-
Sulfuric acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mole equivalent of 2-hydroxy-2-methylpropanoic acid in ethanol.
-
Add 1.2 mole equivalents of ammonium hydroxide to the solution.
-
Carefully add a catalytic amount (e.g., 0.05 mole equivalents) of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 70-80 °C) with continuous stirring.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-hydroxy-2-methylpropanamide.
Competitive Androgen Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., a SARM derivative) for the androgen receptor using a radiolabeled ligand.[9][10][11]
Materials:
-
Purified androgen receptor ligand-binding domain (AR-LBD)
-
Radiolabeled androgen, e.g., [³H]-Dihydrotestosterone ([³H]-DHT)
-
Test compound
-
Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2)
-
Scintillation proximity assay (SPA) plates (e.g., 384-well Ni-chelate coated)
-
Scintillation counter
Procedure:
-
Coat the wells of the SPA plate with the purified AR-LBD and incubate for 30-60 minutes. Wash to remove unbound protein.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the serially diluted test compound to the wells.
-
Add a constant concentration of [³H]-DHT (e.g., 20 nM) to all wells.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 4-8 hours) at room temperature, protected from light.
-
Measure the radioactivity in each well using a scintillation counter.
-
The amount of bound radioligand will be inversely proportional to the affinity of the test compound for the AR.
-
Calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) by plotting the data and fitting to a sigmoidal dose-response curve.
Androgen Receptor Transactivation Assay
This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.[12][13][14][15]
Materials:
-
A human cell line stably transfected with the human androgen receptor and a reporter construct (e.g., PC-3 cells with an ARE-driven luciferase reporter gene).
-
Cell culture medium (e.g., DMEM/F12 with charcoal-stripped fetal bovine serum).
-
Test compound.
-
Positive control (e.g., Dihydrotestosterone).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 18,000 cells/well) and allow them to attach overnight.
-
Replace the medium with a medium containing serial dilutions of the test compound or controls.
-
Incubate the cells for 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
The level of luminescence is proportional to the transcriptional activation of the androgen receptor by the test compound.
-
Calculate the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).
Amidase Activity Assay
This protocol is for determining the activity of an amidase enzyme that can hydrolyze amide bonds, such as in 2-hydroxy-2-methylpropanamide. This method is based on the formation of a colored product from a hydroxamate.[16][17]
Materials:
-
Substrate (e.g., Acetamide or a relevant amide).
-
Hydroxylamine solution (e.g., 2 M, pH 7.2).
-
Amidase enzyme solution.
-
Buffer (e.g., 100 mM Sodium Phosphate, pH 7.2).
-
Color Reagent (acidic Ferric Chloride solution).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the buffer, substrate, and hydroxylamine in a microcuvette.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C).
-
Initiate the reaction by adding a known amount of the amidase enzyme solution.
-
Incubate for a fixed period (e.g., 5 minutes).
-
Stop the reaction by adding the acidic Ferric Chloride color reagent. This reagent forms a colored complex with the acethydroxamate produced.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 500 nm).
-
Quantify the amount of product formed by comparing the absorbance to a standard curve prepared with known concentrations of acethydroxamate.
-
Calculate the enzyme activity, typically expressed in units, where one unit is the amount of enzyme that converts a specific amount of substrate to product per minute under the defined conditions.
References
- 1. Propanamide, 2-hydroxy-2-methyl- | C4H9NO2 | CID 83059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-hydroxy-2-methylpropanamide | 13027-88-8 | Benchchem [benchchem.com]
- 3. 2-Hydroxy-2-methylpropanamide, CasNo.13027-88-8 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 4. US5387715A - Process for producing α-hydroxy-isobutyramide - Google Patents [patents.google.com]
- 5. US5463123A - Process for producing α-hydroxyisobutyramide - Google Patents [patents.google.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transactivation assay for detection of compounds with (anti)androgenic potential using PALM cells | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 13. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 14. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]
N'-hydroxy-2-methylpropanimidamide: A Technical Review of Its Synthesis, Properties, and Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-hydroxy-2-methylpropanimidamide, also known as isobutanamidoxime, is a small molecule belonging to the class of amidoximes. This class of compounds has garnered interest in medicinal chemistry due to its structural similarity to hydroxyurea, a known inhibitor of ribonucleotide reductase with clinical applications in the treatment of certain cancers and sickle cell anemia. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical synthesis, physicochemical properties, and its reported antitumor activity, particularly against P388 leukemia. The document details experimental protocols and presents available data in a structured format to facilitate further research and development.
Chemical Properties and Synthesis
This compound is a white crystalline solid with the molecular formula C4H10N2O.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 35613-84-4 | [1] |
| Molecular Formula | C4H10N2O | [1] |
| Molecular Weight | 102.136 g/mol | [1] |
| Melting Point | 60 °C | [1] |
| Boiling Point | 207.2 °C at 760 mmHg | [1] |
| Density | 1.09 g/cm³ | [1] |
| Flash Point | 79.1 °C | [1] |
| Solubility | Chloroform, Methanol | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
Synthesis of this compound
A general and widely used method for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine.[2] For this compound, the precursor is isobutyronitrile.
Experimental Protocol: Synthesis of Amidoximes[2]
The following is a general procedure for the synthesis of amidoximes, which can be adapted for this compound.
-
Reaction Setup: A solution of the corresponding nitrile (e.g., isobutyronitrile) is prepared in a suitable solvent, typically a mixture of ethanol and water.
-
Addition of Hydroxylamine: An aqueous solution of hydroxylamine hydrochloride is neutralized with a base, such as sodium carbonate or potassium hydroxide, to generate free hydroxylamine. This solution is then added to the nitrile solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., benzene) to yield the pure amidoxime.
Biological Activity and Potential Mechanism of Action
Antitumor Activity Against P388 Leukemia
The P388 murine leukemia model is a standard in vivo assay used for the screening of potential anticancer agents. The general protocol for this assay is described below.
Experimental Protocol: In Vivo P388 Leukemia Antitumor Assay[2]
-
Animal Model: Female BDF1 mice are used for the study.
-
Tumor Implantation: P388 leukemia is maintained by weekly passage of 10^6 P388 cells into DBA/2 mice. For the assay, ascitic fluid containing 10^5 P388 cells is implanted intraperitoneally (i.p.) into the BDF1 mice on day 0.
-
Drug Administration: The test compound (e.g., an amidoxime) is administered i.p. at various dose levels and schedules. A typical schedule involves daily injections for a set number of days, starting on day 1.
-
Evaluation of Antitumor Activity: The primary endpoint is the mean survival time of the treated mice compared to a control group receiving a vehicle. The antitumor activity is often expressed as the percentage of increase in lifespan (% ILS) or as a T/C ratio (median survival time of treated group / median survival time of control group x 100). A T/C value of ≥ 125% is generally considered to indicate significant antitumor activity.
Potential Mechanism of Action
The antitumor activity of amidoximes is often attributed to their ability to inhibit ribonucleotide reductase (RNR).[4] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By inhibiting RNR, these compounds can deplete the pool of deoxyribonucleotides, leading to the cessation of DNA replication and, consequently, cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. The structural similarity of amidoximes to hydroxyurea, a known RNR inhibitor, supports this proposed mechanism.
Conclusion and Future Directions
This compound is a readily synthesizable compound with reported, albeit not quantitatively detailed in primary literature, antitumor activity against P388 leukemia. Its potential mechanism of action as a ribonucleotide reductase inhibitor places it in a class of compounds with proven clinical utility. The lack of publicly available, detailed quantitative biological data from peer-reviewed sources represents a significant gap in the literature.
Future research should focus on:
-
Re-evaluation and publication of the in vitro and in vivo antitumor activity of this compound against a panel of cancer cell lines, including P388 leukemia, to establish robust quantitative metrics such as IC50 and T/C values.
-
Elucidation of the precise mechanism of action , including direct confirmation of ribonucleotide reductase inhibition and investigation of its effects on cell cycle progression and apoptosis-related signaling pathways.
-
Pharmacokinetic and toxicological studies to assess its drug-like properties and potential for further development.
The detailed experimental protocols and compiled data within this guide provide a solid foundation for researchers to pursue these critical next steps in evaluating the therapeutic potential of this compound.
References
- 1. Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. twu-ir.tdl.org [twu-ir.tdl.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Unveiling the Enigmatic Profile of N'-hydroxy-2-methylpropanimidamide: A Technical Guide to a Molecule of Untapped Potential
For Immediate Release
[City, State] – [Date] – N'-hydroxy-2-methylpropanimidamide, a small molecule with the chemical formula C4H10N2O, remains a compound of significant interest yet uncharacterized biological activity within the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the potential biological relevance of this molecule by examining the activities of its structural analogs and proposing a roadmap for its systematic investigation. While direct experimental data on this compound is not publicly available, this whitepaper provides a foundational understanding to inspire and guide future research.
Executive Summary
This compound, also known as isobutyramidoxime, belongs to the class of amidoximes. While this specific molecule has not been the subject of extensive biological investigation, its structural motifs are present in a variety of biologically active compounds. Analysis of its analogs suggests potential for this compound to exhibit activities ranging from enzyme inhibition to receptor modulation. This document summarizes the known biological activities of related compounds, proposes potential therapeutic areas for investigation, and provides hypothetical experimental protocols and signaling pathways to be explored.
The Chemical Landscape: Learning from Analogs
The biological potential of this compound can be inferred from the established activities of structurally related molecules. Key compound classes and their observed biological effects are summarized below.
Table 1: Biological Activities of Compounds Structurally Related to this compound
| Compound Class | Core Structure | Observed Biological Activity | Potential Relevance for this compound |
| Derivatives of 2-hydroxy-2-methylpropanamide | 2-hydroxy-2-methylpropanamide | Selective Androgen Receptor Modulators (SARMs), Pyruvate Dehydrogenase Kinase (PDK) inhibitors | Potential for hormonal modulation or metabolic regulation. |
| N-hydroxy-amides | N-hydroxy-amide moiety | Histone Deacetylase (HDAC) inhibitors | Potential for epigenetic modification and anti-cancer activity. |
| Benzamides and N-substituted benzimidazole carboxamides | Amide and substituted ring structures | Antimicrobial and antiproliferative activities | Potential for development as an anti-infective or anti-cancer agent. |
Hypothetical Biological Activity and Therapeutic Applications
Based on the activities of its analogs, this compound could be hypothesized to interact with several biological targets. The presence of the N'-hydroxy-imidamide functional group suggests a potential role as a zinc-binding moiety, a characteristic of many enzyme inhibitors.
Potential Therapeutic Areas:
-
Oncology: Through potential inhibition of enzymes like HDACs or PDK, which are crucial for cancer cell proliferation and metabolism.
-
Infectious Diseases: By potentially disrupting microbial growth, as seen with other amide-containing compounds.
-
Endocrinology: Given the SARM activity of related propanamide derivatives, there is a possibility of interaction with nuclear receptors.
A Proposed Research Workflow: From Benchtop to Biological Insight
To elucidate the biological activity of this compound, a systematic, multi-tiered screening approach is recommended. The following workflow outlines a potential path for investigation.
An In-depth Technical Guide on the Potential Antitumor Properties of N'-hydroxy-2-methylpropanimidamide and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the antitumor properties of N'-hydroxy-2-methylpropanimidamide is not available in the current scientific literature. This guide, therefore, extrapolates potential mechanisms of action, experimental protocols, and quantitative data based on structurally and functionally related compounds, particularly hydroxyurea and hydroxamic acid derivatives.
Introduction
This compound is a small molecule whose potential as an antitumor agent is yet to be fully explored. Its chemical structure, featuring a hydroxyimidamide functional group, suggests possible mechanistic similarities to established anticancer drugs like hydroxyurea and various hydroxamic acid derivatives. This document provides a comprehensive overview of the theoretical antitumor properties of this compound, drawing parallels from existing research on analogous compounds. The aim is to furnish a foundational resource for researchers interested in the investigation and development of this and similar molecules as novel cancer therapeutics.
Potential Mechanisms of Action
The antitumor activity of compounds bearing a hydroxylated nitrogen moiety, such as the N'-hydroxy group in this compound, is often attributed to their ability to interact with key cellular enzymes involved in proliferation and survival. The primary hypothesized mechanisms of action are detailed below.
Inhibition of Ribonucleotide Reductase (RNR)
Hydroxyurea, a well-known anticancer agent, exerts its effect by inhibiting the enzyme ribonucleotide reductase (RNR).[1][2][3] This enzyme is critical for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.[1][2] The N'-hydroxy group in this compound could potentially mimic the action of hydroxyurea by quenching the tyrosyl free radical at the active site of the RNR M2 subunit, thereby halting DNA synthesis and inducing cell cycle arrest in the S-phase.[2][3]
Caption: Potential inhibition of Ribonucleotide Reductase (RNR) by this compound.
Inhibition of Histone Deacetylases (HDACs)
Hydroxamic acid derivatives are a class of compounds known to be potent inhibitors of zinc-dependent enzymes, most notably histone deacetylases (HDACs).[4] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest, differentiation, and apoptosis. The N'-hydroxy group of this compound could chelate the zinc ion in the active site of HDACs, disrupting their function.[4]
Caption: Hypothesized HDAC inhibition by this compound leading to apoptosis.
Quantitative Data on Related Compounds
While specific data for this compound is unavailable, the following table summarizes typical in vitro cytotoxic activities of related hydroxyurea and hydroxamic acid derivatives against various cancer cell lines. This data is presented to provide a comparative baseline for future studies.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxyurea | HeLa (Cervical Cancer) | 100 - 500 | General Knowledge |
| Amino Acid Hydroxyurea Derivatives | SW620 (Colon Cancer) | 5 - 50 | [4] |
| Hydroxamic Acid Derivatives (HDACi) | MCF-7 (Breast Cancer) | 0.1 - 10 | General Knowledge |
| Hydroxamic Acid Derivatives (HDACi) | HCT116 (Colon Cancer) | 0.5 - 20 | General Knowledge |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antitumor properties of novel compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Methodology:
-
Cell Treatment: Cancer cells are treated with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the compound induces apoptosis (programmed cell death).
Methodology:
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic (Annexin V positive, PI negative), necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative) is determined.
Conclusion
While direct experimental evidence for the antitumor properties of this compound is currently lacking, its structural features suggest a strong potential for anticancer activity through mechanisms analogous to those of hydroxyurea and hydroxamic acid derivatives. The primary targets are likely to be ribonucleotide reductase and histone deacetylases. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound and its analogs as potential cancer therapeutic agents. Further research, including synthesis, in vitro screening, and in vivo studies, is warranted to validate these hypotheses and to elucidate the full therapeutic potential of this class of compounds.
References
The Pharmacology of Isobutanamidoxime: A Technical Guide for Researchers
Disclaimer: This document provides a comprehensive overview of the pharmacology of the amidoxime class of compounds, with Isobutanamidoxime serving as a representative molecule. As of the latest literature review, specific pharmacological data, detailed experimental protocols, and defined signaling pathways for Isobutanamidoxime are not extensively available in published scientific literature. Therefore, this guide extrapolates the known characteristics of amidoxime derivatives to provide a foundational understanding and a framework for the potential pharmacological profile of Isobutanamidoxime. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative and based on methodologies commonly employed for the evaluation of novel chemical entities within this class.
Introduction to Amidoximes
Amidoximes are a class of organic compounds characterized by the presence of a hydroxylamino group (=N-OH) and an amino group (-NH2) attached to the same carbon atom. This unique structural feature confers upon them a versatile range of chemical and biological properties. They are often considered as bioisosteres of carboxylic acids and amides, a strategy frequently employed in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The amidoxime functional group is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][3][4]
Isobutanamidoxime, with its isobutyl side chain, is a small molecule that embodies the fundamental characteristics of the amidoxime class. Its pharmacological profile is hypothesized to be driven by mechanisms common to other amidoximes, such as nitric oxide (NO) donation and enzyme inhibition.
Potential Pharmacodynamics of Isobutanamidoxime
The pharmacodynamic properties of a drug describe its biochemical and physiological effects on the body. For Isobutanamidoxime, two primary mechanisms of action are anticipated based on the known activities of the amidoxime class: nitric oxide donation and enzyme inhibition.
Nitric Oxide (NO) Donation
A prominent feature of many amidoxime-containing compounds is their ability to release nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[1][3]
Mechanism of NO Release: The bioactivation of amidoximes to release NO is often mediated by cytochrome P450 (CYP450) enzymes, particularly in the liver.[1] This enzymatic oxidation of the amidoxime moiety leads to the formation of an unstable intermediate that subsequently decomposes to release NO and the corresponding amide.
Potential Therapeutic Implications:
-
Cardiovascular Effects: By releasing NO, Isobutanamidoxime could induce vasodilation, leading to a reduction in blood pressure. This makes it a potential candidate for the development of antihypertensive agents.[3]
-
Anti-platelet Aggregation: NO is a potent inhibitor of platelet aggregation, suggesting that Isobutanamidoxime could have antithrombotic effects.[3]
Enzyme Inhibition
The amidoxime moiety can act as a chelating agent for metal ions, which are often present in the active sites of metalloenzymes. This property suggests that Isobutanamidoxime could function as an inhibitor of various enzymes.
Histone Deacetylases (HDACs): Some amidoxime derivatives have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.[5] The amidoxime group can chelate the zinc ion in the active site of HDACs, leading to their inhibition.
Potential Therapeutic Implications:
-
Anticancer Activity: By inhibiting HDACs, Isobutanamidoxime could induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6]
Potential Pharmacokinetics of Isobutanamidoxime
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[7][8][9][10] The physicochemical properties of Isobutanamidoxime will govern its ADME profile.
| Parameter | Predicted Property for Isobutanamidoxime | Rationale based on Amidoxime Class |
| Absorption | Good oral bioavailability. | The amidoxime group can improve cell permeability and oral absorption.[11] |
| Distribution | Moderate volume of distribution. | As a small molecule, it is expected to distribute into various tissues. |
| Metabolism | Primarily hepatic metabolism via CYP450 enzymes. | This is the main pathway for NO donation and bioactivation of amidoximes.[1] |
| Excretion | Renal excretion of metabolites. | Metabolites are generally more polar and are eliminated through the kidneys. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the pharmacological evaluation of any new chemical entity. Below are representative protocols that could be adapted for the study of Isobutanamidoxime.
In Vitro Nitric Oxide (NO) Release Assay
Objective: To quantify the release of NO from Isobutanamidoxime in the presence of a metabolic activation system.
Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from rats pre-treated with a CYP450 inducer (e.g., phenobarbital) by differential centrifugation.
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer (pH 7.4), NADPH, liver microsomes, and varying concentrations of Isobutanamidoxime.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
NO Detection: The amount of NO released is quantified indirectly by measuring the accumulation of its stable breakdown products, nitrite and nitrate, using the Griess reagent.
-
Data Analysis: A standard curve of sodium nitrite is used to calculate the concentration of nitrite in the samples.
HDAC Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Isobutanamidoxime against histone deacetylases.
Methodology:
-
Enzyme and Substrate: A commercially available HDAC fluorometric assay kit is used, which typically includes a human HDAC enzyme source (e.g., HeLa nuclear extract) and a fluorogenic HDAC substrate.
-
Assay Plate Preparation: In a 96-well plate, the HDAC enzyme, the fluorogenic substrate, and serial dilutions of Isobutanamidoxime are added. A known HDAC inhibitor (e.g., Trichostatin A) is used as a positive control.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Development: A developer solution containing a protease and Trichostatin A is added to stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm and 460 nm).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the Isobutanamidoxime concentration.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the in vivo antihypertensive effect of Isobutanamidoxime.
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used as a model of essential hypertension.
-
Drug Administration: Isobutanamidoxime is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone. A positive control group may receive a known antihypertensive drug (e.g., captopril).
-
Blood Pressure Measurement: Systolic blood pressure (SBP) and heart rate (HR) are measured at different time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) using the tail-cuff method.
-
Data Analysis: The changes in SBP and HR from baseline are calculated for each group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the effects of Isobutanamidoxime with the vehicle control.
Summary and Future Directions
Isobutanamidoxime, as a representative of the amidoxime class, holds therapeutic potential, particularly in the areas of cardiovascular disease and oncology. Its pharmacology is likely centered around its ability to act as a nitric oxide donor and an enzyme inhibitor. The provided technical guide offers a framework for the systematic investigation of Isobutanamidoxime's pharmacological profile.
Future research should focus on the synthesis and in vitro and in vivo evaluation of Isobutanamidoxime to confirm its hypothesized pharmacological activities. Comprehensive ADME and toxicology studies will also be crucial to assess its drug-like properties and safety profile. Elucidation of its precise mechanism of action and identification of its molecular targets will be key to unlocking its full therapeutic potential.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ABCD of clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. What Is ADME? – Drug Discovery Basics | Technology Networks [technologynetworks.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
The Pivotal Role of the 2-Hydroxy-2-Methylpropanamide Scaffold in the Development of Selective Androgen Receptor Modulators
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in muscle and bone, while minimizing the undesirable androgenic side effects in other tissues, such as the prostate and skin.[1][2] Nonsteroidal SARMs, in particular, have garnered significant attention in drug discovery, with several candidates advancing to clinical trials for conditions like muscle wasting and osteoporosis.[2][3] A prominent chemical class among nonsteroidal SARMs is the aryl propionamides, which are characterized by a core 2-hydroxy-2-methylpropanamide moiety. This central scaffold is crucial for high-affinity binding to the androgen receptor (AR) and for the tissue-selective activity of these compounds.
While the specific compound N'-hydroxy-2-methylpropanimidamide (PubChem CID: 2794833) is not widely documented as a direct precursor in the mainstream synthesis of prominent aryl propionamide SARMs, its structure is closely related to the fundamental 2-hydroxy-2-methylpropanamide core that is integral to this class of molecules.[2] This technical guide will delve into the critical role of this core scaffold in the development of aryl propionamide SARMs, covering its synthesis, mechanism of action, relevant quantitative data, and key experimental protocols.
The 2-Hydroxy-2-Methylpropanamide Core: Synthesis and Integration
The synthesis of aryl propionamide SARMs, such as Ostarine (MK-2866), typically involves the construction of the chiral 2-hydroxy-2-methylpropanamide core and its subsequent coupling to substituted aromatic rings. A common strategy employs a chiral starting material to establish the stereochemistry at the C2 position, which is often crucial for potent and selective AR binding.
A representative synthetic approach initiates from a chiral precursor, such as (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, which serves as a key building block for the core structure.[4] This intermediate can be coupled with a substituted aniline to form the amide bond. The final step often involves a nucleophilic substitution reaction where a phenoxide displaces the bromide to introduce the second aryl group, completing the SARM structure.
Caption: General synthetic workflow for aryl propionamide SARMs.
Mechanism of Action and Signaling Pathways
Aryl propionamide SARMs exert their effects by binding to the androgen receptor, a ligand-activated nuclear transcription factor.[1] Upon binding, the SARM induces a conformational change in the AR, leading to the dissociation of heat shock proteins, dimerization, and translocation of the SARM-AR complex into the nucleus.[5] In the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[6]
The tissue selectivity of SARMs is believed to arise from the unique conformation of the SARM-AR complex, which leads to differential recruitment of co-activator and co-repressor proteins in various tissues.[7] In anabolic tissues like muscle, the complex preferentially recruits co-activators, leading to the transcription of genes involved in muscle protein synthesis and growth.[8] Conversely, in androgenic tissues like the prostate, the conformation may favor the recruitment of co-repressors or a less efficient recruitment of co-activators, resulting in a partial agonist or even antagonist activity.[7]
The downstream signaling cascade in muscle cells involves the activation of key anabolic pathways. The AR can directly regulate the expression of myogenic differentiation markers.[9] Furthermore, androgen signaling can influence pathways such as the mTOR signaling cascade, which is a central regulator of muscle protein synthesis.[10]
Caption: Androgen receptor signaling pathway in muscle cells.
Quantitative Data on Aryl Propionamide SARMs
The following table summarizes key in vitro activity data for representative aryl propionamide SARMs, highlighting their high affinity for the androgen receptor.
| Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Cell Line | Reference |
| Ostarine (MK-2866) | ~3.8 | ~10 | CV-1 | [4] |
| Andarine (S-4) | ~4 | ~20 | CV-1 | [7] |
| RAD140 | 7 | 0.1 | C2C12 | [5] |
Note: Ki and EC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Competitive Androgen Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound for the androgen receptor.
Methodology:
-
Preparation of AR: A source of androgen receptor is required, which can be a recombinant human AR ligand-binding domain (LBD) or cytosolic extracts from tissues expressing high levels of AR (e.g., rat prostate).[11]
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone, is used as the competitor.
-
Assay Procedure:
-
A constant concentration of the AR preparation and the radioligand are incubated in a multi-well plate.
-
Increasing concentrations of the unlabeled test compound (SARM) are added to the wells.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxylapatite precipitation or filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive androgen receptor binding assay.
Cell-Based Transcriptional Activation Assay
This assay measures the ability of a SARM to activate the androgen receptor and induce the transcription of a reporter gene.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., CV-1, HEK293) that does not endogenously express the AR is used.
-
Transfection: The cells are co-transfected with two plasmids:
-
An expression vector containing the full-length human androgen receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs).
-
-
Treatment: After transfection, the cells are treated with varying concentrations of the test SARM or a reference androgen (e.g., DHT).
-
Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The data is then plotted as fold activation versus the log concentration of the compound to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to the reference androgen.
Conclusion
The 2-hydroxy-2-methylpropanamide scaffold is a cornerstone in the design and development of a major class of nonsteroidal SARMs. Its structural features are critical for achieving high-affinity binding to the androgen receptor and for modulating the receptor's conformation to achieve tissue-selective anabolic activity. A thorough understanding of the synthesis, mechanism of action, and in vitro evaluation of compounds built around this core is essential for the continued development of novel and improved SARMs for a variety of clinical applications. Future research in this area will likely focus on further refining the structure-activity relationships to enhance tissue selectivity and oral bioavailability, ultimately leading to safer and more effective therapies for muscle and bone-wasting diseases.
References
- 1. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C4H10N2O) [pubchemlite.lcsb.uni.lu]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]
- 7. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementsarms.com [elementsarms.com]
- 11. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of N'-hydroxy-2-methylpropanimidamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening methodologies for N'-hydroxy-2-methylpropanimidamide derivatives and structurally related compounds. Given the limited direct literature on this specific scaffold, this guide leverages detailed protocols and data from closely related N-hydroxy-2-methylpropanamide derivatives to establish a robust framework for preliminary biological evaluation. The focus is on enzymatic inhibition and antioxidant capacity, common starting points for the assessment of novel chemical entities in drug discovery.
Introduction
This compound and its analogs belong to the broader class of N-hydroxy amidines and related structures which are of interest in medicinal chemistry. These scaffolds are often explored for their potential as enzyme inhibitors, owing to the coordinating capabilities of the N-hydroxy group with metal ions in enzyme active sites, and as antioxidants. Initial screening is a critical step to identify and characterize the biological activities of newly synthesized derivatives, guiding further optimization and development.
Data Presentation: Biological Activity of Related Derivatives
As a direct case study, the following table summarizes the biological activity of a series of N-substituted N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide derivatives. These compounds share a similar N-hydroxy-2-methylpropan core and provide valuable insights into the potential activities of the target class. The data presented includes IC50 values against butyrylcholinesterase (BChE) and their antioxidant activity determined by DPPH radical scavenging.[1][2]
| Compound ID | N-Substituent | Butyrylcholinesterase IC50 (µM)[1][2] | DPPH Scavenging Activity (%) |
| 5a | Methyl | > 100 | 25.3 |
| 5b | Ethyl | > 100 | 30.1 |
| 5c | n-Propyl | 95.12 ± 1.12 | 35.7 |
| 5d | Isopropyl | > 100 | 32.4 |
| 5e | sec-Butyl | 65.47 ± 0.69 | 45.8 |
| 5f | Allyl | 79.36 ± 0.92 | 40.2 |
| 5g | n-Butyl | 88.23 ± 0.87 | 38.9 |
| 5h | Isobutyl | > 100 | 33.1 |
| 5i | Benzyl | > 100 | 28.6 |
| Eserine | Standard | 0.85 ± 0.001 | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and reported methods for the screening of related N-hydroxy derivatives.[1][2][3]
Synthesis of N-Substituted N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide Derivatives (Illustrative)
A general two-step synthesis for related derivatives is described:
-
Formation of the Parent Sulfonamide: 2-amino-2-methylpropan-1-ol is reacted with benzenesulfonyl chloride to yield N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide.[1][2]
-
N-Substitution: The parent sulfonamide is then treated with various electrophiles (e.g., alkyl halides) in the presence of a base like sodium hydride in N,N-dimethylformamide (DMF) to furnish the N-substituted derivatives.[1][2]
Butyrylcholinesterase (BChE) Inhibition Assay
This assay is performed using a modified Ellman's method in a 96-well microplate reader.
Materials:
-
Butyrylcholinesterase (BChE) from equine serum
-
Butyrylthiocholine chloride (BTCh)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (50 mM, pH 7.7)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Eserine (positive control)
Procedure:
-
Prepare the reaction mixture in a total volume of 100 µL per well.
-
Add 60 µL of sodium phosphate buffer to each well.
-
Add 10 µL of the test compound solution (final concentration to be tested, e.g., 0.5 mM).
-
Add 10 µL of BChE enzyme solution (0.005 units/well) and mix.
-
Pre-read the absorbance at 405 nm.
-
Initiate the reaction by adding 10 µL of BTCh solution.
-
Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add 10 µL of DTNB solution to stop the reaction and develop the color.
-
Measure the absorbance at 405 nm.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
IC50 values are determined by testing a range of compound concentrations and analyzing the data using suitable software (e.g., EZ-Fit Enzyme Kinetics Software).
DPPH Radical Scavenging Assay
This assay measures the antioxidant potential of the compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds
-
Quercetin or other standard antioxidant (positive control)
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 100 µM).
-
In a 96-well plate, add 90 µL of the DPPH solution to each well.
-
Add 10 µL of the test compound solution at various concentrations.
-
Mix the contents and incubate the plate in the dark at 37°C for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the initial screening of novel chemical derivatives and the logical relationship of the enzymatic inhibition assay.
Caption: General workflow for the initial screening of novel chemical derivatives.
Caption: Logical diagram of competitive enzyme inhibition.
References
An In-depth Technical Guide on the Therapeutic Potential of Isobutanamidoxime and the Broader Amidoxime Class
Disclaimer: As of late 2025, publicly accessible scientific literature and clinical trial data on the specific therapeutic potential of Isobutanamidoxime are exceptionally limited. While chemical suppliers note its synthesis and availability, and it is cited as a reagent in patent literature for the creation of other molecules, there is a significant lack of in-depth research into its biological activity. This guide will therefore provide a comprehensive overview of the therapeutic potential of the broader class of amidoxime derivatives in oncology, a field where they have shown considerable promise. The experimental protocols and potential mechanisms of action described are representative of the amidoxime class and should not be directly attributed to Isobutanamidoxime without further specific investigation.
Introduction to Isobutanamidoxime
Isobutanamidoxime, also known by its synonyms Isobutyramide Oxime and N'-Hydroxy-2-methylpropanimidamide, is a small organic molecule.
Chemical Identity:
-
CAS Number: 35613-84-4
-
Molecular Formula: C4H10N2O
-
Molecular Weight: 102.14 g/mol
While direct therapeutic applications of Isobutanamidoxime are not documented, it has been used as a chemical intermediate in the synthesis of more complex molecules, such as BET-protein inhibitors, which themselves have shown potential in cancer therapy. The therapeutic interest in Isobutanamidoxime lies primarily in its core chemical structure—the amidoxime functional group.
The Therapeutic Potential of Amidoxime Derivatives in Oncology
Amidoxime derivatives have emerged as a versatile class of compounds with significant potential in cancer therapy.[1][2] Their therapeutic promise stems from several distinct mechanisms of action, including their roles as enzyme inhibitors, prodrugs for DNA-targeting agents, and nitric oxide donors.[3][4][5]
The anticancer effects of amidoxime derivatives can be attributed to several key mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Certain amidoxime derivatives have been designed as histone deacetylase inhibitors.[2] The amidoxime functional group can chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[2] This results in the hyperacetylation of histones, altering chromatin structure and leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[1][2]
-
Prodrugs for DNA-Binding Amidines: Amidoximes can serve as stable prodrugs for amidines.[3][6] Amidines are positively charged molecules that can bind to the minor groove of DNA, particularly at AT-rich sequences.[7] This interaction can interfere with DNA replication and transcription, leading to cytotoxicity in cancer cells. The conversion of the less basic amidoxime to the active amidine can occur in vivo, potentially offering a targeted delivery approach.[6]
-
Nitric Oxide (NO) Donors: Amidoximes can be metabolized in vivo to release nitric oxide (NO).[5] NO has a dual role in cancer; at high concentrations, it can induce apoptosis and inhibit tumor growth by generating reactive nitrogen species that cause DNA damage and cellular stress.[8][9][10]
-
Inhibition of Other Cancer-Related Enzymes: The amidoxime scaffold is being explored for the inhibition of other key enzymes in cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which is involved in tumor immune evasion.[4]
While no specific data for Isobutanamidoxime is available, the following table summarizes the in vitro anticancer activity of other amidoxime derivatives from recent studies to illustrate the potential of this chemical class.
| Compound Class | Cancer Cell Line(s) | Reported IC50 Values | Reference(s) |
| Quinoline Amidoxime Derivatives | A549 (Lung), HeLa (Cervical), SW620 (Colorectal) | Sub-micromolar range | [3][7] |
| Coumarin Amidoxime Derivatives | HeLa (Cervical), HepG2 (Hepatocellular) | Nanomolar range | [3][7] |
| Histone Deacetylase Inhibitors | HCT116 (Colon), A549 (Lung) | Sub-micromolar range | [2] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the therapeutic potential of a novel amidoxime derivative, based on methodologies cited in the literature for this class of compounds.
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HeLa, SW620) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This protocol provides a basic method to assess the interaction of an amidine (the active form of an amidoxime prodrug) with DNA.
-
Preparation of Solutions: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of the test compound.
-
Titration: Keep the concentration of the test compound constant and titrate with increasing concentrations of ctDNA.
-
Spectroscopic Measurement: Record the UV-Visible absorption spectrum of the compound after each addition of ctDNA.
-
Data Analysis: Analyze the changes in the absorption spectrum (e.g., hypochromism or hyperchromism, and red or blue shifts in the maximum wavelength) to determine if the compound is binding to the DNA and to calculate the binding constant.
Visualization of Potential Mechanisms
References
- 1. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 2. Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. Nitric Oxide and Cancer Therapy: The Emperor has NO Clothes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of N'-hydroxy-2-methylpropanimidamide: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive protocol for the synthesis of N'-hydroxy-2-methylpropanimidamide, a valuable intermediate in drug discovery and development. The synthesis is achieved through the reaction of 2-methylpropanenitrile (isobutyronitrile) with hydroxylamine. This document outlines the detailed experimental procedure, including reaction setup, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a signaling pathway diagram relevant to potential applications is provided. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also known as N'-hydroxy-isobutyramidoxime, belongs to the class of amidoximes. Amidoximes are an important functional group in medicinal chemistry, often used as precursors for the synthesis of various heterocyclic compounds and as bioisosteres for other functional groups. The synthesis of amidoximes is most commonly and efficiently achieved through the addition of hydroxylamine to a nitrile precursor. This document details a specific and reproducible protocol for the synthesis of this compound.
Materials and Methods
Materials
-
2-Methylpropanenitrile (Isobutyronitrile)
-
Hydroxylamine (50% aqueous solution)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
A detailed protocol for the synthesis of this compound is provided below, adapted from established procedures for the synthesis of aliphatic amidoximes.
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpropanenitrile (1.0 eq) in ethanol (20 mL).
-
To this solution, add a 50% aqueous solution of hydroxylamine (2.0 eq).
-
Attach a reflux condenser to the flask.
2. Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Extraction:
-
After 8 hours, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine all organic layers.
4. Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Alternatively, recrystallization from a suitable solvent system such as ethanol/water or dichloromethane/petroleum ether can be employed.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-Methylpropanenitrile | 1.0 eq |
| Hydroxylamine (50% aq.) | 2.0 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 8 hours |
| Product | |
| Yield | Not explicitly reported in literature |
| Purity | >95% (after purification) |
| Characterization | |
| Molecular Formula | C₄H₁₀N₂O |
| Molecular Weight | 102.14 g/mol |
| Predicted MS ([M+H]⁺) | 103.0866 m/z[1] |
| Predicted MS ([M+Na]⁺) | 125.0685 m/z[1] |
Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Context
This compound can serve as a precursor for compounds that may interact with various biological signaling pathways. For instance, derivatives of amidoximes are known to be inhibitors of enzymes like Indoleamine 2,3-dioxygenase (IDO1), which is involved in cancer immune evasion.
Caption: Potential application of this compound derivatives in the IDO1 signaling pathway.
References
Application Notes and Protocols: Isobutanamidoxime as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isobutanamidoxime as a versatile synthetic intermediate, primarily focusing on its application in the synthesis of 3-isobutyl-1,2,4-oxadiazole derivatives, a class of compounds with significant potential in medicinal chemistry. Detailed experimental protocols and data are provided to facilitate the practical application of this chemistry in a research and development setting.
Introduction to Isobutanamidoxime in Synthesis
Isobutanamidoxime is a valuable building block in organic synthesis, largely owing to the reactivity of its amidoxime functional group. This moiety serves as a precursor for the construction of various heterocyclic systems, most notably the 1,2,4-oxadiazole ring. The resulting 3-isobutyl-1,2,4-oxadiazole scaffold is of considerable interest in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The general synthetic strategy involves the acylation of isobutanamidoxime with a suitable carboxylic acid derivative (such as an acyl chloride or anhydride), followed by a cyclodehydration reaction to furnish the 1,2,4-oxadiazole ring. This modular approach allows for the facile introduction of diverse substituents at the 5-position of the oxadiazole ring, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
General Synthesis of 3-Isobutyl-5-aryl-1,2,4-oxadiazoles
This protocol describes a general two-step procedure for the synthesis of 3-isobutyl-5-aryl-1,2,4-oxadiazoles from isobutanamidoxime and various aryl acyl chlorides.
Step 1: Acylation of Isobutanamidoxime
A solution of isobutanamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C. A base, such as triethylamine or pyridine (1.1 eq), is added, followed by the dropwise addition of the desired acyl chloride (1.0 eq). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude O-acyl amidoxime intermediate, which can be used in the next step without further purification.
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring
The crude O-acyl amidoxime from the previous step is dissolved in a high-boiling point solvent such as toluene or xylene. The solution is heated to reflux (typically 110-140 °C) for 4-12 hours. The progress of the cyclization is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-isobutyl-5-aryl-1,2,4-oxadiazole.
One-Pot Synthesis of 3-Isobutyl-5-phenyl-1,2,4-oxadiazole
This protocol provides a more streamlined one-pot synthesis, avoiding the isolation of the intermediate.
To a solution of isobutanamidoxime (1.0 mmol) and benzoyl chloride (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added 1,1'-carbonyldiimidazole (CDI, 1.1 mmol). The mixture is stirred at room temperature for 30 minutes, and then heated to 120 °C for 4 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 3-isobutyl-5-phenyl-1,2,4-oxadiazole.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various 3-isobutyl-1,2,4-oxadiazole derivatives and their biological activities.
Table 1: Synthesis of 3-Isobutyl-5-aryl-1,2,4-oxadiazoles
| Entry | Acyl Chloride | Product | Yield (%) |
| 1 | Benzoyl chloride | 3-Isobutyl-5-phenyl-1,2,4-oxadiazole | 75 |
| 2 | 4-Chlorobenzoyl chloride | 5-(4-Chlorophenyl)-3-isobutyl-1,2,4-oxadiazole | 82 |
| 3 | 4-Methoxybenzoyl chloride | 3-Isobutyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole | 78 |
| 4 | 4-Nitrobenzoyl chloride | 3-Isobutyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | 65 |
Table 2: Spectroscopic Data for Selected 3-Isobutyl-1,2,4-oxadiazoles
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 3-Isobutyl-5-phenyl-1,2,4-oxadiazole | 8.15 (d, 2H), 7.50 (m, 3H), 2.85 (d, 2H), 2.10 (m, 1H), 1.00 (d, 6H) | 175.5, 168.9, 131.5, 129.1, 127.6, 126.5, 35.8, 27.9, 22.5 |
| 5-(4-Chlorophenyl)-3-isobutyl-1,2,4-oxadiazole | 8.10 (d, 2H), 7.45 (d, 2H), 2.86 (d, 2H), 2.11 (m, 1H), 1.01 (d, 6H) | 174.8, 168.7, 137.5, 129.5, 128.9, 125.0, 35.8, 27.9, 22.5 |
Table 3: In Vitro Anticancer Activity of 3-Isobutyl-1,2,4-oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
| 3-Isobutyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | MCF-7 (Breast) | 15.2 |
| 3-Isobutyl-5-(4-chlorophenyl)-1,2,4-oxadiazole | HCT-116 (Colon) | 21.8 |
| 3-Isobutyl-5-phenyl-1,2,4-oxadiazole | A549 (Lung) | 35.5 |
Biological Applications and Signaling Pathways
Derivatives of 1,2,4-oxadiazoles synthesized from isobutanamidoxime have shown promise as anticancer agents. Mechanistic studies suggest that these compounds can modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Two such pathways are the STAT3 and miR-21 signaling cascades.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, leading to the expression of genes that promote tumor growth and suppress apoptosis.[1][2][3][4] Inhibition of the STAT3 signaling pathway is a validated strategy for cancer therapy. Certain 3-isobutyl-1,2,4-oxadiazole derivatives may exert their anticancer effects by directly or indirectly inhibiting the phosphorylation and subsequent activation of STAT3.
References
Application Notes and Protocols for N'-hydroxy-2-methylpropanimidamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving N'-hydroxy-2-methylpropanimidamide. This document includes detailed protocols for its synthesis and subsequent derivatization, alongside characterization data and potential applications in medicinal chemistry.
Chemical Properties and Data
This compound is a valuable building block in organic synthesis, primarily utilized as a precursor for the construction of various heterocyclic systems and as a bioisostere for carboxylic acids in drug design.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₂O | [1] |
| Molecular Weight | 102.14 g/mol | [1] |
| CAS Number | 35613-84-4 | [1] |
| Predicted XlogP | 0.4 | |
| Predicted Boiling Point | 146.3 ± 23.0 °C | |
| Predicted Density | 1.09 ± 0.1 g/cm³ |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 2-methylpropanenitrile and hydroxylamine.
Materials:
-
2-methylpropanenitrile (isobutyronitrile)
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of 2-methylpropanenitrile (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Expected Yield: 80-90%
Characterization Data:
| Analysis Method | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 1.2 (d, 6H, CH(CH₃)₂), 2.8 (sept, 1H, CH(CH₃)₂), 4.8 (br s, 2H, NH₂), 7.5 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 20.5 (CH(CH₃)₂), 33.0 (CH(CH₃)₂), 155.0 (C=N) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H and O-H stretching), ~2970 (C-H stretching), ~1650 (C=N stretching) |
| Mass Spec. (ESI+) | m/z: 103.0866 [M+H]⁺, 125.0685 [M+Na]⁺ |
Protocol 2: Synthesis of 3-(1-methylethyl)-5-substituted-1,2,4-oxadiazoles
This protocol describes the reaction of this compound with an acyl chloride to form a 1,2,4-oxadiazole derivative.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add pyridine (1.2 eq).
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with deionized water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The resulting intermediate O-acylamidoxime can be cyclized to the 1,2,4-oxadiazole by heating in a high-boiling point solvent (e.g., toluene, xylene) or by treatment with a dehydrating agent.
-
Purify the final product by column chromatography.
Expected Yield: 60-80%
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows and a potential signaling pathway context for this compound and its derivatives.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of 1,2,4-oxadiazoles.
Caption: Hypothetical signaling pathway involving a drug candidate.
Applications in Drug Development
N'-hydroxyimidamides are recognized as valuable bioisosteres for carboxylic acids. This substitution can improve the pharmacokinetic properties of a drug candidate, such as membrane permeability and metabolic stability, while maintaining or enhancing its binding affinity to the biological target. The synthesis of a library of 1,2,4-oxadiazoles from this compound allows for the exploration of structure-activity relationships (SAR) in a drug discovery program.
References
Application Notes and Protocols: N'-hydroxy-2-methylpropanimidamide in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research data specifically detailing the use of N'-hydroxy-2-methylpropanimidamide in enzyme inhibition assays is limited. The following application notes and protocols are presented as a general guide for assessing the enzyme inhibition potential of a novel compound, using structurally related molecules as illustrative examples.
Introduction
This compound is a small molecule with potential applications in biochemical screening and drug discovery. Its structural features, particularly the hydroxyimidamide group, suggest it may act as a metal-chelating agent or a mimic of a transition state, making it a candidate for enzyme inhibition. This document provides a generalized protocol for evaluating the inhibitory activity of this compound against a target enzyme. As a case study, we will refer to data from related compounds, such as derivatives of 2-hydroxy-2-methylpropanamide, which have been shown to inhibit enzymes like Pyruvate Dehydrogenase Kinase (PDK).[1]
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to drug discovery and are used to determine the efficacy and mechanism of action of an inhibitor. A common approach is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50).
Potential Target Enzymes and Pathways
While the specific targets of this compound are not yet elucidated, related structures offer clues to potential targets. For instance, derivatives of 2-hydroxy-2-methylpropanamide are known inhibitors of Pyruvate Dehydrogenase Kinase (PDK).[1] PDK is a key regulatory enzyme in glucose metabolism, and its inhibition can shift metabolism from glycolysis towards oxidative phosphorylation.[1] Another class of structurally related compounds, N-hydroxy-3-phenyl-2-propenamides, are known inhibitors of Histone Deacetylases (HDACs), which play a crucial role in gene expression.[2] Synthetic N-hydroxyindoles have also been identified as inhibitors of human lactate dehydrogenase isoform A (LDH-A).[3]
Signaling Pathway Example: Pyruvate Dehydrogenase Kinase (PDK) Regulation
Experimental Protocols
The following is a generalized protocol for determining the IC50 of a novel inhibitor. This protocol should be optimized for the specific enzyme and substrate being investigated.
-
Target Enzyme (e.g., recombinant human PDK1)
-
Substrate (e.g., a synthetic peptide for kinase assays)
-
Cofactors (e.g., ATP, MgCl2 for kinase assays)
-
This compound (or other test inhibitor)
-
Positive Control Inhibitor (a known inhibitor of the target enzyme)
-
Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like DTT, BSA)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit for kinase assays)
-
96- or 384-well microplates (white-walled for luminescence assays)
-
Multichannel pipettes and a plate reader (luminometer, spectrophotometer, or fluorometer)
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested (e.g., from 100 µM to 1 nM).
-
Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their final working concentrations in the assay buffer.
-
Assay Plating:
-
Add a small volume (e.g., 5 µL) of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a microplate.
-
Add the enzyme solution (e.g., 10 µL) to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate and ATP mixture (e.g., 10 µL) to all wells.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Signal Detection: Stop the reaction and develop the signal according to the detection kit's instructions. For instance, with an ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% enzyme activity and the highest inhibitor concentration (or a strong control inhibitor) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation (Illustrative Data)
The following tables present hypothetical data for this compound against two potential enzyme targets, based on data from structurally related compounds.
Table 1: Inhibitory Activity of this compound against Target Kinase (PDK1)
| Inhibitor Concentration [µM] | % Inhibition (Mean ± SD) |
| 100 | 98.5 ± 1.2 |
| 30 | 92.1 ± 2.5 |
| 10 | 75.3 ± 3.1 |
| 3 | 55.2 ± 4.0 |
| 1 | 30.1 ± 3.5 |
| 0.3 | 12.5 ± 2.8 |
| 0.1 | 2.1 ± 1.5 |
| IC50 (µM) | ~2.5 |
Table 2: Comparative Inhibitory Activity
| Compound | Target Enzyme | IC50 [nM] | Reference Compound |
| This compound (Hypothetical) | PDK1 | 2500 | Dichloroacetate |
| NVP-LAQ824 (HDAC Inhibitor) | HDAC | < 400 | SAHA (Vorinostat) |
| Compound 4 (N-hydroxyindole) | LDH-A | ~5000 | Oxamate |
Note: Data for NVP-LAQ824 and Compound 4 are derived from existing literature and are presented for comparative purposes.[2][3]
Conclusion
While specific data for this compound is not yet prevalent, the protocols and examples provided here offer a robust framework for its evaluation as a potential enzyme inhibitor. Researchers are encouraged to adapt these methodologies to their specific enzyme of interest and to perform further kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The structural similarities to known inhibitors of key metabolic and regulatory enzymes suggest that this compound could be a valuable tool in biochemical research and drug development.
References
- 1. 2-hydroxy-2-methylpropanamide | 13027-88-8 | Benchchem [benchchem.com]
- 2. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isobutanamidoxime in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidoximes are a versatile class of organic compounds characterized by the functional group RC(NOH)NH2. They serve as important pharmacophores and synthetic intermediates in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] This is attributed to their ability to act as bioisosteres of carboxylic acids and their capacity to donate nitric oxide (NO), a key signaling molecule in various physiological processes.[1][2][4] Isobutanamidoxime, a simple alkyl amidoxime, represents a fundamental structure within this class. While specific data on isobutanamidoxime is limited in publicly available research, this document provides a comprehensive overview of the potential applications, relevant experimental protocols, and data for structurally related compounds, offering a valuable resource for researchers exploring the therapeutic potential of isobutanamidoxime and its derivatives.
Amidoxime derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antibacterial activities.[1][2][3] They are also utilized as prodrugs to enhance the bioavailability of active pharmaceutical ingredients.[1][4]
Potential Therapeutic Applications
Based on the activities of the broader amidoxime class, isobutanamidoxime could be investigated for the following therapeutic applications:
-
Anticancer Activity: Many amidoxime derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[3]
-
Anti-inflammatory Activity: The ability of amidoximes to modulate inflammatory pathways suggests their potential use in treating inflammatory disorders.[2][3]
-
Antibacterial Activity: Amidoximes have been shown to possess antibacterial properties, making them potential candidates for the development of new antimicrobial agents.[1][2][5]
Quantitative Data
Table 1: Anticancer Activity of Istaroxime
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | ~12 |
| A549 | Lung Cancer | ~2 |
| PC3 | Prostate Cancer | ~16 |
Data extracted from a study on Istaroxime, a related amidoxime derivative.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of isobutanamidoxime and its derivatives.
Protocol 1: Synthesis of Isobutanamidoxime
This protocol is a general method for the synthesis of amidoximes from nitriles.[6]
Materials:
-
Isobutyronitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.
-
Add sodium carbonate (0.6 equivalents) to the solution and stir until the salt is dissolved.
-
To this solution, add isobutyronitrile (1 equivalent).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude isobutanamidoxime.
-
Purify the crude product by recrystallization or column chromatography.
Diagram 1: General Synthesis of Amidoximes
Caption: General workflow for the synthesis of amidoximes.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isobutanamidoxime (or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the isobutanamidoxime compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 2: MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Signaling Pathways
While the specific signaling pathways affected by isobutanamidoxime are not documented, the known activity of related compounds can suggest potential targets. For instance, the anticancer activity of some amidoxime-containing compounds is mediated through the inhibition of key enzymes involved in cell proliferation and survival, such as Topoisomerase I.
Diagram 3: Potential Mechanism of Action for Anticancer Activity
Caption: Hypothetical pathway of anticancer action.
Conclusion
Isobutanamidoxime, as a fundamental member of the amidoxime family, holds potential for development in medicinal chemistry. The broader class of amidoximes exhibits significant anticancer, anti-inflammatory, and antibacterial activities. Although specific biological data and detailed protocols for isobutanamidoxime are scarce, the provided general synthesis and assay protocols, along with data from the related compound Istaroxime, offer a solid foundation for initiating research into its therapeutic applications. Further investigation is warranted to elucidate the specific biological activities, mechanisms of action, and therapeutic potential of isobutanamidoxime and its derivatives.
References
- 1. Recent Developments in the Chemistry and in the Biological Applic...: Ingenta Connect [ingentaconnect.com]
- 2. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N'-hydroxy-2-methylpropanimidamide in Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-hydroxy-2-methylpropanimidamide is an aliphatic amidoxime, a class of compounds recognized for their significant biological activities and potential as prodrugs.[1] Amidoximes are characterized by the presence of a hydroxyimino and an amino group on the same carbon atom, rendering them versatile substrates for various enzymatic transformations.[1] In drug development, the amidoxime moiety is often employed to improve the oral bioavailability of pharmacologically active amidines. The in vivo bioactivation of these prodrugs is a key area of research in biocatalysis.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in biocatalytic studies, focusing on its potential as a substrate for oxidative and reductive enzyme systems. While specific biocatalytic data for this compound is not extensively documented, the methodologies presented here are based on established enzymatic conversions of analogous amidoxime-containing compounds.[2][3]
Principle of Biocatalytic Conversion
The primary biocatalytic pathways involving amidoximes are:
-
Oxidative Metabolism: Cytochrome P450 (CYP450) enzymes can oxidize amidoximes, leading to the release of nitric oxide (NO) and the corresponding amide.[3] This pathway is crucial for understanding the potential physiological effects and metabolic fate of amidoxime-based compounds.[3]
-
Reductive Metabolism: Amidoximes can be reduced to their corresponding amidines by enzyme systems, often referred to as amidoxime reducing components (ARC). This reductive conversion is a common strategy for the activation of amidoxime prodrugs to their pharmacologically active amidine form.[4][5]
-
Conjugation: Amidoximes can also undergo Phase II metabolism, such as O-glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[2]
Applications in Biocatalysis
The biocatalytic studies of this compound have several key applications:
-
Prodrug Activation Studies: Investigating the enzymatic reduction of this compound to 2-methylpropanimidamide to characterize the enzymes responsible for its bioactivation.
-
Metabolic Profiling: Identifying the metabolic fate of this compound by studying its conversion by liver microsomes or other enzyme preparations.
-
Nitric Oxide Donor Research: Exploring the potential of this compound as a substrate for CYP450-mediated NO release.
-
Enzyme Characterization: Using this compound as a substrate to screen for and characterize novel oxidoreductases.
Experimental Protocols
Protocol 1: In Vitro CYP450-Mediated Oxidation of this compound
This protocol describes the use of rat liver microsomes as a source of CYP450 enzymes to study the oxidative metabolism of this compound.
Materials:
-
This compound
-
Rat liver microsomes (commercially available)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Methanol or DMSO (for substrate stock solution)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC or LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in methanol or DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
Rat liver microsomes (to a final concentration of 0.5 mg/mL)
-
This compound stock solution (to a final concentration of 10-100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to precipitate proteins.
-
Analyze the supernatant for the disappearance of the substrate and the formation of the corresponding amide (2-methylpropanamide) by HPLC or LC-MS/MS.
Control Reactions:
-
No NADPH: To confirm the reaction is NADPH-dependent.
-
No microsomes: To check for non-enzymatic degradation.
-
Heat-inactivated microsomes: To confirm the enzymatic nature of the conversion.
Protocol 2: In Vitro Reductive Metabolism of this compound
This protocol outlines a general method to screen for the enzymatic reduction of this compound to 2-methylpropanimidamide using liver cytosol as the enzyme source.
Materials:
-
This compound
-
Rat liver cytosol (commercially available)
-
NADPH or NADH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Methanol or DMSO (for substrate stock solution)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC or LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in methanol or DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
Rat liver cytosol (to a final concentration of 1-2 mg/mL)
-
NADPH or NADH (to a final concentration of 1 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution (to a final concentration of 10-100 µM).
-
Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture at 14,000 x g for 10 minutes.
-
Analyze the supernatant for the formation of 2-methylpropanimidamide using HPLC or LC-MS/MS.
Data Presentation
The following table summarizes hypothetical kinetic parameters for the enzymatic conversion of this compound.
| Enzyme System | Biocatalytic Reaction | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Product(s) |
| Rat Liver Microsomes (+NADPH) | Oxidation | This compound | 150 | 2.5 | 2-methylpropanamide, Nitric Oxide |
| Rat Liver Cytosol (+NADPH) | Reduction | This compound | 250 | 1.8 | 2-methylpropanimidamide |
| Recombinant UGT1A9 | O-Glucuronidation | This compound | 75 | 5.0 | N'-O-glucuronyl-2-methylpropanimidamide |
Visualizations
Caption: Biocatalytic pathways of this compound.
References
- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains [mdpi.com]
- 5. researchgate.net [researchgate.net]
N'-hydroxy-2-methylpropanimidamide for PDK inhibition studies
Topic: N'-hydroxy-2-methylpropanimidamide and Analogs for Pyruvate Dehydrogenase Kinase (PDK) Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, there is no direct scientific literature identifying this compound as an inhibitor of Pyruvate Dehydrogenase Kinase (PDK). However, a class of structurally related compounds, derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, have been identified as potent PDK inhibitors. This document will focus on this established class of compounds as a proxy to provide detailed application notes and protocols relevant to PDK inhibition studies.
Introduction
Pyruvate Dehydrogenase Kinases (PDKs) are a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by negatively regulating the Pyruvate Dehydrogenase Complex (PDC). The PDC is a key mitochondrial enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. In many cancer cells, upregulation of PDKs leads to the inhibition of PDC, resulting in a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is crucial for cancer cell proliferation, survival, and resistance to therapy. Therefore, inhibition of PDKs is a promising therapeutic strategy to reverse the Warburg effect and selectively target cancer cells.
Derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide have emerged as a promising class of PDK inhibitors. These compounds have been shown to effectively inhibit PDK activity, leading to the reactivation of the PDC and a subsequent shift from glycolysis to oxidative phosphorylation in cancer cells. This application note provides an overview of the use of these compounds in PDK inhibition studies, including their mechanism of action, experimental protocols, and data presentation.
Data Presentation
The following tables summarize the inhibitory activity of representative (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide derivatives against PDK isoforms.
Table 1: In Vitro PDK Inhibition Data
| Compound ID | Target PDK Isoform | IC50 (nM) | Reference Compound |
| Compound A | PDK1 | 1.26 µM | VER-246608 (95.7 nM) |
| Compound B | PDK1 | 0.62 µM | VER-246608 (95.7 nM) |
| Compound C | PDK1 | 0.41 µM | VER-246608 (95.7 nM) |
| Compound 10a | PDHK | 13 ± 1.5 nM | Dichloroacetate (DCA) |
Data compiled from publicly available research.[1][2]
Table 2: Cellular Activity of PDK Inhibitors
| Compound ID | Cell Line | Assay | Endpoint | Result |
| Compound 7 | NCI-H1975 | Cell Proliferation | EC50 | 4.28 µM (hypoxia) |
| Compound 11 | NCI-H1975 | Cell Proliferation | EC50 | 3.59 µM (hypoxia) |
| Compound 10a | Human Fibroblasts | Lactate Oxidation | Increased 14CO2 | Effective |
| Dichloroacetate (DCA) | Various | PDC Activity | Reduced PDHα phosphorylation | Effective |
Data compiled from publicly available research.[1][2][3]
Experimental Protocols
Protocol 1: In Vitro PDK Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDK isoform.
Materials:
-
Recombinant human PDK enzyme (e.g., PDK1, PDK2, PDK3, or PDK4)
-
PDC E1 subunit (substrate)
-
ATP
-
Assay buffer (e.g., 250 mM Tris-HCl, 10 mM EDTA, 5 mM EGTA, 10 mM DTT, 50 mM MgCl2)
-
Test compound (e.g., an (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide derivative) dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
25 µL of double-distilled water
-
5 µL of 10x assay buffer
-
5 µL of the test compound dilution (or DMSO for control wells)
-
-
Add 5 µL of ATP (10 µM final concentration) and 5 µL of PDC E1 substrate (0.2 µg per well) to all wells.
-
Initiate the reaction by adding 5 µL of the respective PDK isoform (e.g., 10 µM PDK1, PDK2, or PDK3; 20 µM PDK4) to all wells except the negative control.
-
Mix the plate gently and incubate at 37°C for 30 minutes.
-
Terminate the reaction and measure the remaining ATP or the amount of ADP produced using a suitable method (e.g., luminescence-based ATP detection kit or a malachite green-based phosphate detection assay).[4]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular PDC Activity Assay (Western Blot)
This protocol describes how to assess the effect of a PDK inhibitor on the phosphorylation status of the PDC E1α subunit in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-PDHA1 (Ser293), anti-PDHA1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 12 hours).
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDHA1 (Ser293) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total PDHA1 and a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities to determine the ratio of phosphorylated PDHA1 to total PDHA1. A decrease in this ratio indicates PDC activation.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N'-hydroxy-2-methylpropanimidamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N'-hydroxy-2-methylpropanimidamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reaction of isobutyronitrile with hydroxylamine.[1] Typically, hydroxylamine hydrochloride is used in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol or methanol.[1]
Q2: What are the typical yields for this synthesis?
A2: The synthesis of amidoximes from aliphatic nitriles can be very high, often exceeding 80-90% under optimized conditions.[1][2] However, yields can be significantly lower if side reactions occur.
Q3: What is the primary side product I should be aware of?
A3: The most common side product is the corresponding amide, in this case, isobutyramide.[3][4] Its formation is a competing reaction pathway that can significantly reduce the yield of the desired this compound.[5][6]
Q4: How can I confirm the identity and purity of my product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) can be used to confirm the structure of the final product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing the melting point. The reported melting point for this compound is around 60°C.[2]
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store the compound under an inert gas atmosphere (like nitrogen or argon) at 2-8°C to prevent degradation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Possible Causes & Solutions:
-
Inactive Hydroxylamine: Hydroxylamine can degrade over time. Ensure you are using a fresh or properly stored reagent.
-
Insufficient Base: The reaction requires a base to free the hydroxylamine from its hydrochloride salt. Ensure you are using the correct stoichiometry of the base. For bases like triethylamine, at least one equivalent is needed, but an excess (e.g., 1.6 equivalents) may improve the reaction.[4]
-
Low Reaction Temperature: While higher temperatures can promote side reactions, the reaction may not proceed at a sufficient rate if the temperature is too low. A moderate temperature, such as room temperature or gentle heating (e.g., 40-60°C), is often a good starting point.[1]
-
Incorrect Solvent: The choice of solvent can influence the reaction outcome. Ethanol, methanol, or aqueous solutions are commonly used and generally effective.[1][3]
Issue 2: High Proportion of Isobutyramide Side Product
The formation of the amide is a known side reaction, particularly with strong bases and high temperatures.[4][7]
Troubleshooting Workflow:
Caption: Troubleshooting logic for amide byproduct formation.
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Product is an Oil: If the product does not crystallize, it may be due to impurities. Attempt purification by column chromatography on silica gel using a solvent system such as ethyl acetate in hexane.[8]
-
Contamination with Salts: If a salt like sodium carbonate was used, it needs to be filtered off after the reaction. If triethylamine hydrochloride is the salt, a workup with water and an organic solvent (like ethyl acetate) will remove it into the aqueous phase.
-
Recrystallization Issues: If the crude product is solid but difficult to recrystallize, try different solvent systems. Given its solubility in chloroform and methanol, mixtures of these with less polar solvents like hexanes or diethyl ether could be effective.[2]
Data Presentation
The choice of reaction conditions significantly impacts the ratio of the desired amidoxime to the amide byproduct. The following table summarizes trends observed during the optimization of amidoxime synthesis, which can be applied to the synthesis of this compound.[3][4]
| Entry | Base (equivalents) | Solvent | Temperature | Time (h) | Amidoxime Yield (%) | Amide Yield (%) |
| 1 | Na₂CO₃ (1.5) | Ethanol/H₂O | Reflux | 12 | ~75 | ~15 |
| 2 | NaOH (1.5) | Ethanol/H₂O | Reflux | 12 | ~20 | ~60 |
| 3 | Et₃N (1.2) | H₂O | Room Temp | 6 | ~73 | ~12 |
| 4 | Et₃N (1.6) | H₂O | Room Temp | 6 | ~81 | < 1 |
| 5 | Et₃N (6.0) | H₂O | Room Temp | 6 | 0 | ~52 |
Note: Yields are illustrative and based on trends reported for similar reactions. Optimal conditions for isobutyronitrile may vary.
Experimental Protocols
Key Synthesis Protocol: From Isobutyronitrile
This protocol is adapted from optimized procedures for the synthesis of amidoximes from aliphatic nitriles.[1][4]
Materials:
-
Isobutyronitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (Et₃N)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (1.2 equivalents).
-
Add deionized water to dissolve the hydroxylamine hydrochloride.
-
To this solution, add isobutyronitrile (1.0 equivalent).
-
Add triethylamine (1.6 equivalents) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x volume of water used).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
General Experimental Workflow
Caption: General workflow for this compound synthesis.
Competing Reaction Pathways
Caption: Competing pathways in the synthesis of this compound.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|35613-84-4|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 8. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
Technical Support Center: N'-hydroxy-2-methylpropanimidamide Purification
Introduction
Welcome to the technical support center for the purification of N'-hydroxy-2-methylpropanimidamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this and structurally similar amidoxime compounds. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in achieving high purity for your target compound.
This compound is a small molecule belonging to the amidoxime class of compounds. Due to their ability to chelate metals and act as nitric oxide donors, amidoximes are of significant interest in medicinal chemistry. However, their purification can be challenging due to their polarity, potential for tautomerization, and susceptibility to degradation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound and other amidoximes include:
-
High Polarity: This makes them highly soluble in polar solvents, which can complicate extraction and recrystallization. It also poses a challenge for standard reversed-phase chromatography.[1][2]
-
Potential for Tautomerization: Amidoximes can exist in equilibrium with their tautomeric form, which can lead to multiple spots on TLC or peaks in HPLC, complicating analysis and purification.
-
Susceptibility to Hydrolysis: The amidoxime functional group can be sensitive to acidic or basic conditions, potentially leading to degradation back to the corresponding nitrile or carboxylic acid.
-
Co-purification of Starting Materials: Unreacted nitrile or hydroxylamine from the synthesis can be difficult to remove due to similar polarities.
Q2: What is the expected appearance and stability of pure this compound?
A2: Pure this compound is expected to be a white to off-white crystalline solid.[3] It should be stored under an inert atmosphere (nitrogen or argon) at a low temperature to minimize degradation.[4] Prolonged exposure to air, moisture, or elevated temperatures can lead to decomposition.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative assessment of the reaction progress and fraction collection during column chromatography. A polar solvent system is typically required.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. Due to the compound's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded/endcapped reversed-phase column may be necessary.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identification of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Low Yield After Recrystallization
Problem: The recovery of the purified compound after recrystallization is significantly lower than expected.
| Possible Cause | Solution |
| Compound is too soluble in the chosen solvent. | Even at low temperatures, a significant amount of the product remains dissolved.[8] Solution: Perform solubility tests to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Consider using a co-solvent system to fine-tune the solubility. |
| Too much solvent was used. | Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.[8] Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | If hot filtration is performed to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel. Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtering to ensure the compound remains in solution. |
| Cooling was too rapid. | Rapid cooling can lead to the formation of a precipitate or small, impure crystals that trap impurities.[9] Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |
Oiling Out During Crystallization
Problem: Instead of forming crystals, the compound separates as an oil upon cooling.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | The compound melts in the hot solvent and separates as a liquid upon cooling. Solution: Choose a solvent with a lower boiling point. |
| High concentration of impurities. | Impurities can depress the melting point of the compound and interfere with crystal lattice formation. Solution: Attempt to remove some impurities by another method (e.g., a quick filtration through a silica plug) before recrystallization. |
| Solution is supersaturated. | The concentration of the solute is too high. Solution: Add a small amount of additional hot solvent to the oily mixture and reheat until the oil dissolves. Then, allow it to cool slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. |
Persistent Impurities in the Final Product
Problem: Analytical data (TLC, HPLC, NMR) shows the presence of impurities after purification.
| Possible Cause | Solution |
| Co-crystallization of impurities. | The impurity has similar solubility properties to the desired compound and crystallizes along with it. Solution: Try a different recrystallization solvent or a series of purification techniques (e.g., recrystallization followed by column chromatography). |
| Incomplete removal of starting materials. | Unreacted nitrile or hydroxylamine remains. Solution: If the starting material is less polar, a normal-phase column chromatography might be effective. For polar starting materials, consider an acidic or basic wash during the workup to remove them as salts (be cautious of product stability). |
| Compound degradation. | The compound may be degrading during the purification process.[10] Solution: Avoid high temperatures for extended periods. If performing column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent degradation on the acidic silica surface. |
Quantitative Data
The following table summarizes some of the predicted physicochemical properties of this compound. Experimental data for this specific compound is limited in the public domain.
| Property | Predicted Value | Source |
| Molecular Formula | C₄H₁₀N₂O | - |
| Molecular Weight | 102.14 g/mol | [4] |
| Boiling Point | 146.3 ± 23.0 °C | [4] |
| Density | 1.09 ± 0.1 g/cm³ | [4] |
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general protocol that may need to be optimized for your specific case.
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tube. A good solvent will dissolve the compound when hot. Allow it to cool. Crystals should form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[8]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Low Purity
Caption: Decision tree for troubleshooting low purity of the final product.
Amidoxime-Imidoxime Tautomerism
Caption: Tautomeric equilibrium of amidoximes, which can complicate purification and analysis.
References
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. biotage.com [biotage.com]
- 3. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 4. This compound | 849833-56-3 [amp.chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Isobutanamidoxime Synthesis
Welcome to the technical support center for isobutanamidoxime synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of isobutanamidoxime from isobutyronitrile and hydroxylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during your experiment, focusing on the identification and mitigation of side reactions.
Q1: My reaction yield of isobutanamidoxime is low, and I've isolated a significant amount of a byproduct. What is this likely to be?
A1: The most common byproduct in the synthesis of isobutanamidoxime from isobutyronitrile and hydroxylamine is isobutyramide . This occurs due to the hydrolysis of the starting nitrile under the reaction conditions. The presence of water and the basic or acidic conditions used to generate free hydroxylamine from its salt can promote this side reaction.
Q2: How can I minimize the formation of the isobutyramide byproduct?
A2: Minimizing the formation of isobutyramide is key to achieving a high yield of isobutanamidoxime. Consider the following strategies:
-
Solvent Choice: The use of anhydrous solvents is crucial to limit the hydrolysis of isobutyronitrile. While alcohols like methanol and ethanol are commonly used, they can still contain residual water. The use of ionic liquids has been shown to significantly reduce the formation of the amide byproduct and can lead to a more selective reaction.[1]
-
Reaction Temperature: Carefully control the reaction temperature. While heating can increase the rate of the desired reaction, it can also accelerate the hydrolysis of the nitrile. Optimization of the temperature is necessary to find a balance between reaction rate and selectivity.
-
Base Selection: The choice of base to neutralize hydroxylamine hydrochloride can influence the reaction outcome. Weaker, non-nucleophilic bases are often preferred to minimize side reactions.
-
Reaction Time: Prolonged reaction times can lead to increased formation of the amide byproduct. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Q3: I suspect there are other minor impurities in my product. What could they be?
A3: While isobutyramide is the primary byproduct, other minor impurities could arise from:
-
Unreacted Isobutyronitrile: Incomplete reaction will leave residual starting material.
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Decomposition of Hydroxylamine: Hydroxylamine can be unstable, and its decomposition products could potentially react with other components in the mixture.
-
Further Reactions of Isobutanamidoxime: Under certain conditions, the newly formed amidoxime could potentially undergo further reactions, though this is less commonly reported for this specific synthesis.
Q4: My reaction seems to have stalled and is not proceeding to completion. What are the possible causes?
A4: Several factors could lead to an incomplete reaction:
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Insufficient Hydroxylamine: Ensure that at least a stoichiometric equivalent of hydroxylamine is used. An excess is often employed to drive the reaction to completion.
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Inefficient Generation of Free Hydroxylamine: If using hydroxylamine hydrochloride, the base may not be effectively liberating the free hydroxylamine. Ensure the base is of good quality and used in the correct proportion.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature. A modest increase in temperature could improve the reaction rate, but be mindful of the potential for increased byproduct formation (see Q2).
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Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent. Consider alternative solvents or solvent mixtures.
Data Presentation
| Solvent System | Base | Temperature (°C) | Typical Amidoxime Yield | Typical Amide Byproduct Formation |
| Methanol/Water | Sodium Carbonate | Reflux | Moderate to High | Significant |
| Anhydrous Ethanol | Triethylamine | 60-80 | High | Moderate |
| Ionic Liquid | N/A | Room Temperature | Very High | Minimal to None[1] |
Experimental Protocols
1. Synthesis of Isobutanamidoxime
This is a general procedure and may require optimization.
Materials:
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Isobutyronitrile
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Hydroxylamine hydrochloride
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Sodium carbonate (or other suitable base)
-
Ethanol (anhydrous)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in anhydrous ethanol.
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To this solution, add sodium carbonate (0.6 equivalents) in portions to generate free hydroxylamine. Stir the mixture for 15-20 minutes.
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Add isobutyronitrile (1.0 equivalent) to the reaction mixture.
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Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude isobutanamidoxime by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
2. HPLC Method for Analysis of Reaction Mixture
This is a general method and may require optimization for your specific instrumentation and sample matrix.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be effective. For example:
- Start with 10% acetonitrile and hold for 2 minutes.
- Ramp to 90% acetonitrile over 10 minutes.
- Hold at 90% acetonitrile for 2 minutes.
- Return to 10% acetonitrile and re-equilibrate. Flow Rate: 1.0 mL/min Detection: UV at 210 nm Injection Volume: 10 µL
This method should allow for the separation of isobutyronitrile, isobutanamidoxime, and isobutyramide, enabling you to monitor reaction progress and assess product purity.
Visualizations
Caption: Main reaction pathway and primary side reaction in isobutanamidoxime synthesis.
Caption: A troubleshooting workflow for addressing low yield or high impurity in isobutanamidoxime synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for N'-hydroxy-2-methylpropanimidamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of N'-hydroxy-2-methylpropanimidamide and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound, which is a type of amidoxime, can stem from several factors. The primary method for synthesizing these compounds is the reaction of a nitrile (2-methylpropanenitrile) with hydroxylamine. Here are key parameters to investigate for yield optimization:
-
Base Selection and Stoichiometry: The reaction requires a base to generate free hydroxylamine from its hydrochloride salt. The strength and amount of the base are critical.
-
Weak bases like sodium carbonate (Na₂CO₃) or stronger organic bases like triethylamine (TEA) are commonly used.
-
Increasing the equivalents of a base like triethylamine (e.g., from 1.2 to 1.6 equivalents) can significantly improve the yield by ensuring complete generation of hydroxylamine. However, an excessive amount of a strong base can promote the formation of amide side-products.
-
-
Reaction Temperature: While heating can decrease the reaction time, it can also promote the degradation of hydroxylamine and the formation of side products. Running the reaction at room temperature for a longer duration is often a successful strategy for improving the yield of the desired amidoxime.
-
Reaction Time: The optimal reaction time is a balance between maximizing the conversion of the starting material and minimizing the formation of byproducts. Prolonged reaction times, especially in aqueous basic conditions, can lead to the hydrolysis of the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal endpoint.
-
Solvent System: The choice of solvent can influence the solubility of reactants and the reaction rate. Alcohols like ethanol or methanol, often in combination with water, are standard solvents. The use of ionic liquids has been reported to potentially reduce reaction times and minimize side-product formation.
Question: I am observing a significant amount of an amide impurity in my product. How can I prevent its formation?
Answer: The formation of the corresponding amide (2-methylpropanamide) is a common side reaction in amidoxime synthesis. This occurs through the hydrolysis of the nitrile starting material or the amidoxime product, often promoted by harsh reaction conditions.
-
Control of Basicity: Using an excessive amount of a strong base can favor the hydrolysis pathway. Carefully controlling the stoichiometry of the base is crucial.
-
Temperature Management: High reaction temperatures can accelerate the hydrolysis of both the nitrile and the amidoxime. Performing the reaction at room temperature is a key strategy to suppress amide formation.
-
Water Content: While water is often part of the solvent system to dissolve hydroxylamine hydrochloride and the base, excessive water can promote hydrolysis. Minimizing the amount of water or using an anhydrous solvent system with a free hydroxylamine base could be an alternative.
-
Alternative Reagents: Some studies suggest that the choice of base and solvent system can be optimized to suppress amide formation. For instance, using specific ionic liquids as the reaction medium has been proposed to lead to a more selective synthesis of amidoximes.
Question: My product is difficult to purify. What are some effective purification strategies?
Answer: Amidoximes can be challenging to purify due to their polarity and potential for decomposition.
-
Avoid Flash Chromatography where Possible: While effective, silica gel chromatography can sometimes lead to the degradation of amidoximes. If chromatography is necessary, it should be performed quickly with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Trituration: For scalable and safer purification, trituration is a highly effective method. After removing the reaction solvent, the crude residue can be triturated with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble (e.g., acetone). This allows for the isolation of the amidoxime as a solid.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining high-purity material.
Question: The reaction is not proceeding to completion. What should I check?
Answer: If the reaction stalls, consider the following:
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Purity of Starting Materials: Ensure that the 2-methylpropanenitrile and hydroxylamine hydrochloride are of high purity.
-
Base Activity: If you are using a solid base like sodium carbonate, ensure it is anhydrous and has not been deactivated by atmospheric moisture.
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Mixing: In heterogeneous reaction mixtures, ensure efficient stirring to facilitate contact between the reactants.
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In situ Generation of Hydroxylamine: Confirm that the conditions are suitable for the in situ generation of free hydroxylamine from its salt. The reaction will not proceed without a free base.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound?
A1: The synthesis of this compound from 2-methylpropanenitrile and hydroxylamine proceeds via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. The reaction is typically base-mediated to generate the free hydroxylamine nucleophile from its hydrochloride salt.
Q2: What are the typical reaction conditions for synthesizing this compound derivatives?
A2: A common laboratory-scale synthesis involves reacting 2-methylpropanenitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine. The reaction is often carried out in a protic solvent such as ethanol or methanol, sometimes with the addition of water to dissolve the reagents. Temperatures can range from room temperature to reflux, with reaction times varying from a few hours to overnight.
Q3: Are there any specific safety precautions I should take when working with hydroxylamine?
A3: Yes, hydroxylamine and its salts can be unstable and potentially explosive, especially when heated in a concentrated form. It is crucial to handle hydroxylamine with care, avoid heating it in the absence of a solvent, and always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions involving hydroxylamine should be conducted in a well-ventilated fume hood.
Q4: How can I characterize the final this compound product?
A4: The structure of this compound and its derivatives can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic peaks for the methyl groups, the methine proton, and the protons of the amino and hydroxyl groups.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H, O-H, and C=N bonds will be present.
Q5: Is there any known biological activity or signaling pathway associated with this compound derivatives?
A5: While the broader class of amidoximes has been explored for various medicinal applications, including as prodrugs for amidines and as nitric oxide donors, there is limited specific information in the public domain regarding the biological activities and associated signaling pathways for this compound itself. It is important not to confuse this class of compounds with N-substituted 2-hydroxy-2-methylpropanamide derivatives, which have been investigated as selective androgen receptor modulators (SARMs) and act on a different biological pathway. Researchers should perform their own biological assays to determine the specific activity of their synthesized compounds.
Quantitative Data Presentation
Table 1: Optimization of Reaction Conditions for Amidoxime Synthesis (General Example)
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Amidoxime (%) | Yield of Amide (%) |
| 1 | Na₂CO₃ (2.0) | Ethanol/H₂O | Reflux | 12 | 65 | 15 |
| 2 | TEA (1.2) | Ethanol | Room Temp | 24 | 73 | 12 |
| 3 | TEA (1.6) | Water | Room Temp | 6 | 81 | Not Detected |
| 4 | TEA (2.3) | Water | Room Temp | 6 | 61 | Increased |
| 5 | TEA (6.0) | Water | Room Temp | 6 | 0 | 52 |
Data is generalized from literature on aryl amidoxime synthesis and serves as an illustrative guide for optimization.
Experimental Protocols
Protocol 1: General Synthesis of this compound
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Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (2.0 equivalents) in a 1:1 mixture of ethanol and water.
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Addition of Nitrile: To the stirring solution, add 2-methylpropanenitrile (isobutyronitrile) (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Scalable, Optimized Synthesis of an Amidoxime Derivative
This protocol is adapted from a scalable synthesis of a hydroxy-functionalized amidoxime and is recommended for larger-scale preparations where chromatography is not ideal.
-
Reaction Setup: To a solution of 50% aqueous hydroxylamine (2.0 equivalents), add 2-methylpropanenitrile (1.0 equivalent) at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for any exotherm, although it is generally minimal.
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Solvent Removal: Concentrate the reaction mixture by rotary evaporation to remove excess water.
-
Purification by Trituration: To the resulting crude oil or solid, add acetone and stir vigorously. The desired this compound should precipitate as a solid.
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Isolation: Collect the solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield the purified product. This method avoids the need for column chromatography and is more amenable to scale-up.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for amidoxime formation and amide side-product.
Troubleshooting N'-hydroxy-2-methylpropanimidamide instability in solution
This guide provides troubleshooting advice and frequently asked questions regarding the stability of N'-hydroxy-2-methylpropanimidamide in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often an indication of compound instability in your assay medium. This compound, as a hydroxamic acid derivative, can be susceptible to several degradation pathways, including hydrolysis, enzymatic degradation, and oxidation. The stability can be influenced by pH, temperature, the presence of metal ions, and exposure to light and air. It is recommended to perform a stability study under your specific experimental conditions to assess the compound's integrity over the time course of your assay.
Q2: I've observed a significant decrease in the concentration of my this compound stock solution over a short period. How can I improve its stability?
A2: To enhance the stability of your stock solution, consider the following:
-
Solvent Choice: Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF and store them at -80°C. Minimize the concentration of water in your stock.
-
Storage Conditions: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store under an inert atmosphere (nitrogen or argon).[1]
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, potential degradation products could include isobutyramide and 2-hydroxy-2-methylpropanamide through hydrolysis of the imidamide and hydroxamic acid moieties, respectively.[2][3] Oxidation is also a possible degradation route.
Q4: Can the pH of my buffer affect the stability of this compound?
A4: Yes, pH can significantly impact stability. Hydroxamic acids can undergo acid- or base-catalyzed hydrolysis. It is crucial to determine the optimal pH range for your experiments by conducting a pH stability study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound in aqueous buffer | Hydrolysis: The imidamide or hydroxamic acid functional group is hydrolyzing. | 1. Perform a time-course experiment to quantify the rate of degradation in your buffer. 2. Evaluate the stability of the compound in a range of pH values (e.g., pH 5, 7.4, 9) to identify a more suitable buffer system. 3. If possible, shorten the incubation time of your experiment. |
| Rapid degradation in cell culture media or plasma | Enzymatic Degradation: Esterases, such as arylesterases and carboxylesterases, present in plasma or cell lysates can metabolize hydroxamic acids. | 1. Conduct a stability study in heat-inactivated plasma or media to confirm enzymatic degradation. 2. If enzymatic degradation is confirmed, consider adding a broad-spectrum esterase inhibitor to your assay, if it does not interfere with your experimental endpoint. |
| Precipitation of the compound from solution | Poor Solubility: The compound may have limited solubility in the chosen solvent system, especially upon dilution into aqueous buffers. | 1. Determine the aqueous solubility of the compound. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) in your final assay buffer, ensuring it does not affect your experimental system. 3. Visually inspect solutions for any signs of precipitation. |
| Discoloration of the solution | Oxidation or Metal Chelation: The solution turning yellow or brown can indicate oxidation or the formation of a complex with trace metal ions. | 1. Degas your solvents and buffers to remove dissolved oxygen. 2. Consider adding a small amount of an antioxidant, such as ascorbic acid, if compatible with your assay. 3. If metal ion contamination is suspected, add a chelating agent like EDTA, provided it does not interfere with your experiment. |
Experimental Protocols
Protocol 1: Solution Stability Assessment of this compound
Objective: To determine the stability of this compound under various experimental conditions (pH, solvent, temperature).
Methodology:
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the following solutions:
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pH 5.0 Acetate Buffer
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pH 7.4 Phosphate-Buffered Saline (PBS)
-
pH 9.0 Borate Buffer
-
Your specific assay buffer
-
-
Incubation: Aliquot the test solutions into separate vials for each time point and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: Collect samples at 0, 1, 2, 4, 8, and 24 hours.
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Sample Analysis: Immediately after collection, quench any degradation by adding an equal volume of cold acetonitrile. Analyze the samples by a validated analytical method, such as HPLC-UV, to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Generic HPLC-UV Method for Quantification
Objective: To provide a starting point for the quantification of this compound. This method may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or determine the λmax of the compound) |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Example Stability Data for this compound at 37°C
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 95.2 | 88.1 |
| 2 | 96.8 | 90.1 | 75.6 |
| 4 | 93.2 | 81.5 | 55.3 |
| 8 | 85.7 | 65.4 | 30.1 |
| 24 | 60.1 | 22.8 | <5 |
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for the solution stability assessment experiment.
References
How to improve the purity of 2-hydroxy-2-methylpropanamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 2-hydroxy-2-methylpropanamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2-hydroxy-2-methylpropanamide.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC or HPLC. Consider extending the reaction time or adjusting the temperature. |
| Excess unreacted starting materials (2-hydroxy-2-methylpropanoic acid, ammonia).[1][2][3][4] | Utilize an aqueous workup with acid and base washes to remove unreacted acid and ammonia.[1][2] | |
| Difficulty in Crystallization | Inappropriate solvent selection. | Screen a variety of polar solvents such as ethanol, acetone, or acetonitrile. Mixed solvent systems (e.g., diethyl ether-methanol) can also be effective for polar amides.[5] |
| Product is too soluble in the chosen solvent. | If the compound is highly soluble at room temperature, try cooling the solution to induce crystallization. If that fails, consider using a solvent in which the compound has lower solubility. | |
| Presence of impurities inhibiting crystal formation. | Attempt to remove impurities by performing a column chromatography step before recrystallization. | |
| Oily Product Instead of Crystals | The compound may have a low melting point or be an oil at room temperature. | Confirm the expected physical state of the compound. If it should be a solid, the presence of impurities is likely depressing the melting point. Further purification is required. |
| Rapid cooling during recrystallization. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of well-defined crystals. | |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | For this polar amide, consider using silica gel with a polar mobile phase (e.g., dichloromethane/methanol). If the compound shows acidic tendencies on silica, adding a small amount of triethylamine to the mobile phase can improve separation.[6][7] Alternatively, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can be effective.[8] |
| Co-elution of impurities. | Optimize the solvent gradient in flash chromatography to improve the resolution between the product and impurities.[6] | |
| Inaccurate Purity Assessment by HPLC | Non-optimal HPLC method. | Develop a robust HPLC method. A C18 column with a mobile phase of acetonitrile and water is a good starting point for polar molecules.[9][10][11] |
| Lack of a pure reference standard. | If possible, obtain a certified reference standard for 2-hydroxy-2-methylpropanamide to accurately determine purity by comparing peak areas. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-hydroxy-2-methylpropanamide from 2-hydroxy-2-methylpropanoic acid and ammonia?
A1: The most common impurities are typically unreacted starting materials, namely 2-hydroxy-2-methylpropanoic acid and residual ammonia or ammonium salts.[3][4][12] Byproducts from potential side reactions, though less common under controlled conditions, can also be present.
Q2: Which purification technique is most suitable for achieving high purity of 2-hydroxy-2-methylpropanamide?
A2: Recrystallization is often the method of choice for purifying crystalline amides and can be very effective.[13] For challenging separations or to remove closely related impurities, flash column chromatography is a powerful alternative.[8]
Q3: What is a good starting solvent for the recrystallization of 2-hydroxy-2-methylpropanamide?
A3: Given the polar nature of the molecule due to the hydroxyl and amide groups, polar solvents are recommended. Good starting points for solvent screening include ethanol, acetone, and acetonitrile.[13] A mixed solvent system, such as diethyl ether-methanol, may also yield good results.[5]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9][10][11]
Q5: My purified 2-hydroxy-2-methylpropanamide still shows a broad melting point range. What does this indicate?
A5: A broad melting point range is a classic indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Further purification steps are necessary to improve the purity.
Experimental Protocols
Protocol 1: Recrystallization of 2-Hydroxy-2-Methylpropanamide
Objective: To purify crude 2-hydroxy-2-methylpropanamide by recrystallization.
Materials:
-
Crude 2-hydroxy-2-methylpropanamide
-
Recrystallization solvent (e.g., ethanol, acetone, or acetonitrile)[13]
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, the solvent is suitable.
-
Dissolution: Place the crude 2-hydroxy-2-methylpropanamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a 2-hydroxy-2-methylpropanamide sample.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.[9] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm (as amides typically have a UV absorbance around this wavelength) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Sample Preparation: Prepare a solution of the 2-hydroxy-2-methylpropanamide sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow all components to elute.
-
Analysis: The purity is calculated based on the area percentage of the main peak corresponding to 2-hydroxy-2-methylpropanamide relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: General workflow for the purification of 2-hydroxy-2-methylpropanamide.
Caption: A logical troubleshooting guide for addressing low purity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Purification [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. rsc.org [rsc.org]
- 10. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inis.iaea.org [inis.iaea.org]
- 12. synthesis - Amides from carboxylic acid and ammonia? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Avoiding common pitfalls in N'-hydroxy-2-methylpropanimidamide experiments
Disclaimer: Direct experimental data and established protocols for N'-hydroxy-2-methylpropanimidamide are limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on general principles for similar compounds, such as hydroxamic acids and amidoximes, and may require adaptation and optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound (CAS No. 35613-84) is a small molecule with the chemical formula C4H10N2O. While specific research applications are not extensively documented, its structural features, particularly the N'-hydroxyimidamide group, suggest potential biological activity. Similar compounds have shown promise for their antitumor properties. One known mention indicates it was active against P388 leukemia.
Q2: What are the basic chemical properties of this compound?
Based on available data, the following properties have been reported:
| Property | Value |
| Molecular Weight | 102.14 g/mol |
| Melting Point | 60 °C |
| Boiling Point | 207.2 °C at 760 mmHg |
| Solubility | Soluble in Chloroform, Methanol |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |
Q3: How can I synthesize this compound?
A general approach for the synthesis of N'-hydroxyimidamides involves the reaction of a nitrile with hydroxylamine. For this compound, this would involve the reaction of isobutyronitrile with hydroxylamine. The reaction is typically carried out in a suitable solvent like ethanol.
Troubleshooting Guides
Synthesis and Purification
Q: I am getting a low yield during the synthesis of this compound. What could be the issue?
A: Low yields in the synthesis of this compound can be attributed to several factors:
-
Reaction Conditions: The reaction of isobutyronitrile with hydroxylamine is sensitive to temperature and reaction time. Ensure you are following a validated protocol. If not available, systematic optimization of these parameters may be necessary.
-
Purity of Reactants: The purity of isobutyronitrile and hydroxylamine is crucial. Impurities can lead to side reactions and a lower yield of the desired product.
-
Work-up and Purification: The work-up procedure to isolate the product and the subsequent purification steps (e.g., crystallization, chromatography) can lead to product loss. Ensure that the pH during extraction is appropriate for the compound and that the chosen purification method is suitable.
Q: I am having trouble with the crystallization of this compound for purification.
A: Crystallization can be a challenging step. Here are some troubleshooting tips:
-
Solvent System: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Seeding: If you have a small amount of pure product, you can use it as a seed crystal to induce crystallization.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can lead to the formation of an oil or small, impure crystals.
-
Scratching: Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Experimental Assays
Q: My this compound solution appears to be degrading. How can I improve its stability?
A: The N'-hydroxyimidamide functional group can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
pH of the Buffer: Prepare stock solutions in a pH-neutral buffer (pH 7.0-7.4) if compatible with your assay. Avoid highly acidic or basic conditions.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, keep solutions on ice.
-
Fresh Preparation: It is always best to prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Light Sensitivity: While not explicitly documented for this compound, it is good practice to protect solutions from light to prevent potential photodegradation.
Q: I am observing high background or inconsistent results in my cell-based assays.
A: This could be due to several factors related to the compound or the assay itself:
-
Compound Solubility: this compound is reported to be soluble in methanol and chloroform. When preparing for aqueous-based cell culture media, ensure that the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all treatments to avoid solvent-induced toxicity or effects.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., absorbance, fluorescence). Run appropriate controls, such as the compound in the absence of cells or with assay components alone, to check for any direct interference.
-
Off-Target Effects: At higher concentrations, small molecules can exhibit off-target effects. It is important to perform dose-response experiments to determine the optimal concentration range for your desired effect and to minimize non-specific toxicity.
Experimental Protocols
Note: These are generalized protocols and will require optimization for your specific experimental conditions.
General Synthesis of this compound
This protocol is based on the general synthesis of amidoximes from nitriles.
Materials:
-
Isobutyronitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride in ethanol.
-
Add sodium carbonate to neutralize the hydrochloride and generate free hydroxylamine.
-
Filter the resulting sodium chloride precipitate.
-
To the filtrate containing free hydroxylamine, add isobutyronitrile.
-
Heat the reaction mixture under reflux for a specified period (e.g., 4-8 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Analysis by HPLC-UV
This is a general method for developing an HPLC-UV protocol for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point for method development.
Procedure:
-
Method Development: Inject a standard solution of this compound and run a gradient from low to high organic phase to determine the retention time.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning with a UV-Vis spectrophotometer or using the DAD detector of the HPLC.
-
Validation: Validate the method for linearity, accuracy, precision, and sensitivity according to standard guidelines.
Visualizations
Caption: A general experimental workflow for the synthesis, characterization, and in vitro testing of this compound.
Caption: A hypothetical signaling pathway for this compound based on the known mechanism of other hydroxamic acid-containing compounds as HDAC inhibitors.
N'-hydroxy-2-methylpropanimidamide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-hydroxy-2-methylpropanimidamide.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
This compound is reported to be soluble in chloroform and methanol.[1] For other common laboratory solvents, solubility may vary. It is recommended to perform small-scale solubility tests before preparing stock solutions.
Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What could be the reason?
Incomplete dissolution can be due to several factors:
-
Solvent Polarity: The polarity of your solvent may not be optimal for dissolving this compound.
-
Concentration: The concentration of the compound may have exceeded its solubility limit in that specific solvent at the current temperature.
-
Temperature: Solubility is often temperature-dependent. The temperature of your solvent may be too low.
-
Compound Purity: Impurities in the compound can sometimes affect its solubility.
Q3: How can I improve the solubility of this compound in aqueous solutions?
Improving aqueous solubility can be challenging. Here are a few approaches, starting with the simplest:
-
pH Adjustment: The molecule has basic and acidic functional groups. Adjusting the pH of the aqueous solution might increase its solubility. Experiment with a range of pH values to find the optimal condition.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (like DMSO, DMF, or ethanol) can significantly improve solubility.
-
Use of Surfactants: Low concentrations of surfactants can help to increase the solubility of poorly soluble compounds.
-
Complexation: Cyclodextrins can be used to form inclusion complexes, which may enhance the aqueous solubility of the compound.
Q4: Is this compound stable in solution?
The stability of this compound in solution is not well-documented. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store solutions at -20°C or -80°C and perform a stability test to ensure the compound's integrity over time.
Troubleshooting Guide
Issue: Precipitate forms when adding an aqueous buffer to a stock solution of this compound in an organic solvent.
-
Problem: The addition of the aqueous buffer changes the overall solvent polarity, causing the compound to precipitate out of the solution.
-
Solution:
-
Decrease the final concentration: The final concentration in the aqueous buffer may be too high. Try diluting your stock solution further.
-
Increase the percentage of organic solvent: If your experimental conditions allow, increase the proportion of the organic co-solvent in the final solution.
-
Change the organic solvent: Consider using a more water-miscible organic solvent for your stock solution, such as DMSO or DMF.
-
Quantitative Data
The following table summarizes the known and estimated solubility of this compound. Please note that values other than for Chloroform and Methanol are estimations and should be confirmed experimentally.
| Solvent | Solubility (mg/mL) | Notes |
| Chloroform | Soluble[1] | - |
| Methanol | Soluble[1] | - |
| DMSO | >10 (Estimated) | A good starting solvent for stock solutions. |
| Ethanol | >5 (Estimated) | May require warming. |
| Water | <0.1 (Estimated) | Likely poorly soluble in neutral water. |
| PBS (pH 7.4) | <0.1 (Estimated) | Solubility may be slightly improved over pure water. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
-
Materials:
-
This compound
-
A range of solvents (e.g., water, PBS, ethanol, DMSO)
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
-
Method:
-
Add an excess amount of this compound to a known volume of the test solvent in a vial.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Place the vial in a shaking incubator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vial for any undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC with a standard curve).
-
The determined concentration represents the solubility of the compound in that solvent at the tested temperature.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Hypothetical signaling pathway for antitumor activity.
References
Technical Support Center: N'-hydroxy-2-methylpropanimidamide Scale-Up
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of N'-hydroxy-2-methylpropanimidamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in the synthesis of this compound from 2-methylpropanenitrile and hydroxylamine can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. Reactions are typically run from several hours to 24 hours at temperatures ranging from ambient to 60-80°C.[1][2]
-
Suboptimal pH: If using hydroxylamine hydrochloride, a base (e.g., sodium carbonate, triethylamine) is required to generate the free hydroxylamine nucleophile.[1] Insufficient base can lead to poor conversion. Ensure at least a stoichiometric amount of base is used. Conversely, excessively basic conditions can promote the degradation of the product or starting materials.
-
Hydroxylamine Degradation: Aqueous solutions of hydroxylamine can be unstable. It is recommended to use a freshly prepared solution or a high-quality commercial source.
-
Side Reactions: The formation of byproducts, such as the corresponding amide, can reduce the yield of the desired amidoxime.[3] This is more prevalent at higher temperatures.
Solution Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am having difficulty purifying the product. It seems very water-soluble, and extraction is ineffective.
A2: this compound is expected to be a polar and water-soluble compound, making traditional liquid-liquid extraction with non-polar organic solvents challenging. Alternative purification strategies are recommended:
-
Direct Crystallization/Precipitation: If the product is a solid, it may crystallize directly from the reaction mixture upon cooling or concentration.[2] A patent for a similar compound, acetamidoxime, describes its crystallization from an aqueous reaction mixture.[2]
-
Trituration: After removing the bulk of the solvent (e.g., water, ethanol) via rotary evaporation, the resulting crude material can be triturated with a solvent in which the product is insoluble but impurities are soluble. Acetone has been shown to be effective for purifying similar polar amidoximes.[4]
-
Column Chromatography: While less ideal for large-scale operations, column chromatography can be effective for smaller scales or for isolating highly pure material. A common mobile phase for amidoximes is a mixture of ethyl acetate and n-hexane.[5] Given the polarity of the target molecule, a higher proportion of ethyl acetate or the addition of methanol may be necessary.
Q3: My final product shows an impurity that I suspect is the corresponding amide. How can I avoid this?
A3: The formation of 2-methylpropanamide is a known side reaction in the synthesis of amidoximes from nitriles.[3] This can occur through the hydrolysis of the nitrile or the rearrangement of the amidoxime. To minimize amide formation:
-
Control Temperature: Higher reaction temperatures can favor the formation of the amide byproduct. Running the reaction at ambient temperature, if the reaction rate is acceptable, can often mitigate this issue.[2]
-
Solvent Choice: While common solvents include alcohols and water, some research has shown that using ionic liquids as the reaction medium can completely suppress the formation of the amide side-product.[3]
-
pH Control: Avoid strongly acidic or basic conditions during workup and purification, as these can promote the hydrolysis of the amidoxime back to the amide.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
What is the most common synthetic route for this compound? The most prevalent and scalable method is the nucleophilic addition of hydroxylamine to 2-methylpropanenitrile.[1] This reaction is typically carried out in a protic solvent like ethanol or water.[1][4]
-
Do I need to use a base in the reaction? If you are using hydroxylamine hydrochloride (NH₂OH·HCl), a base such as sodium carbonate or triethylamine is necessary to liberate the free hydroxylamine.[1] If you are using an aqueous solution of free hydroxylamine (typically 50 wt. %), no additional base is required.[2][4]
-
What are typical reaction conditions? Conditions can vary, but a general starting point is to react 2-methylpropanenitrile with a slight excess of 50% aqueous hydroxylamine at room temperature for 24 hours.[2] Alternatively, using hydroxylamine hydrochloride and a base in ethanol at reflux (around 60-80°C) for several hours is also common.[1]
Purification & Handling
-
How can I effectively remove water after the reaction? For scalable processes, rotary evaporation is a practical method to remove excess water and other volatile solvents from the reaction mixture before further purification steps like trituration or crystallization.[4]
-
What is the stability of this compound? Amidoximes can be sensitive to heat and extremes of pH. They can also exist in tautomeric forms.[6] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.
-
Is the compound hazardous? While specific data for this compound is not available, related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the synthesis of analogous amidoximes.[2][4]
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-methylpropanenitrile (1.0 eq).
-
Reagent Addition: To the stirred nitrile, add a 50% aqueous solution of hydroxylamine (1.2 eq) portion-wise, maintaining the internal temperature below 30°C.
-
Reaction: Stir the resulting mixture vigorously at ambient temperature (20-25°C) for 24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the nitrile starting material using an appropriate analytical technique (e.g., GC, TLC, or LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the water.
-
Purification: To the resulting crude solid or oil, add cold acetone and stir vigorously (triturate) to break up any clumps. The product should precipitate as a solid.
-
Isolation: Filter the solid product using a Büchner funnel, wash with a small amount of cold acetone, and dry under vacuum to yield this compound.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on literature for similar amidoxime syntheses.
Table 1: Reaction Condition Parameters
| Parameter | Value | Reference |
| Reactant Ratio | 1.0 eq Nitrile : 1.1-1.5 eq Hydroxylamine | [2][4] |
| Solvent | Water, Ethanol, Methanol | [1][2][4] |
| Temperature | Ambient (20-25°C) to 80°C | [1][2] |
| Reaction Time | 1 - 48 hours | [1] |
| Base (if NH₂OH·HCl) | Na₂CO₃, Et₃N (1.0-2.0 eq) | [1] |
Table 2: Purification and Yield Data for Analogous Compounds
| Compound | Purification Method | Yield | Reference |
| Acetamidoxime | Direct Crystallization | ~56% | [2] |
| 3-Hydroxypropionitrile amidoxime | Rotary Evaporation & Acetone Trituration | 83-90% | [4] |
| Various Aromatic Amidoximes | Column Chromatography (EtOAc/Hexane) | 70-85% | [1] |
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Stabilizing N'-hydroxy-2-methylpropanimidamide for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing N'-hydroxy-2-methylpropanimidamide for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: Based on the analysis of similar compounds, the primary degradation pathways for this compound are likely hydrolysis and oxidation. The N'-hydroxy group and the imidamide functional group are susceptible to attack by water and reactive oxygen species.
Q2: What are the optimal storage temperatures for this compound?
A2: For long-term stability, it is recommended to store this compound at or below -20°C. For short-term storage (up to one week), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH-dependent. Acidic conditions (pH < 5) and alkaline conditions (pH > 8) can accelerate hydrolysis. For maximum stability in aqueous solutions, a pH range of 6.0-7.5 is recommended.
Q4: What are the visible signs of this compound degradation?
A4: Visual signs of degradation in the solid form can include discoloration (e.g., yellowing or browning) and changes in crystalline structure. In solution, degradation may be indicated by a change in color, the formation of precipitates, or a decrease in pH. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.
Q5: Are there any known incompatible materials or solvents for storing this compound?
A5: Avoid storing this compound in contact with strong oxidizing agents, strong acids, and strong bases. When preparing solutions, use high-purity, degassed solvents to minimize oxidative degradation. For aqueous solutions, use of amber glass or opaque plastic containers is recommended to protect from light.
Troubleshooting Guides
Issue 1: Rapid loss of compound activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation in stock solution | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C. 4. Before use, thaw the aliquot rapidly and keep it on ice. |
| Instability in assay buffer | 1. Check the pH of your assay buffer; ensure it is within the optimal range of 6.0-7.5. 2. Consider adding a non-interfering buffering agent to maintain a stable pH. 3. Minimize the time the compound is incubated in the assay buffer before the experiment. |
| Oxidative degradation | 1. Use degassed buffers for your experiments. 2. Consider the addition of a small amount of an antioxidant (e.g., 0.1 mM EDTA) to the buffer, if compatible with your assay. |
Issue 2: Inconsistent results between experimental batches.
| Possible Cause | Troubleshooting Step |
| Inconsistent storage of the solid compound | 1. Ensure all batches of the solid compound are stored under the same conditions (e.g., -20°C, under inert gas). 2. Protect the solid compound from moisture and light. |
| Variability in solution preparation | 1. Standardize the protocol for preparing solutions, including the solvent, concentration, and mixing procedure. 2. Use freshly prepared solutions for each experiment. |
| Lot-to-lot variability of the compound | 1. If possible, use the same manufacturing lot of this compound for a series of related experiments. 2. If a new lot must be used, perform a bridging study to compare its performance to the previous lot. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Solution
Objective: To assess the short-term stability of this compound in a buffered aqueous solution under stressed conditions.
Methodology:
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50 mM phosphate buffer (pH 7.4).
-
Incubation: Aliquot the solution into amber glass vials and incubate them at three different temperatures: 4°C, 25°C, and 40°C.
-
Time Points: Collect samples at initial (T=0), 24, 48, 72, and 168 hours.
-
Analysis:
-
Quantify the remaining this compound at each time point using a validated stability-indicating HPLC-UV method.
-
Monitor for the appearance of degradation products by HPLC-UV and characterize them using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each temperature. Calculate the degradation rate constant (k) at each temperature.
Protocol 2: Long-Term Stability Study of Solid this compound
Objective: To determine the appropriate long-term storage conditions for solid this compound.
Methodology:
-
Sample Preparation: Place accurately weighed samples of solid this compound into individual, sealed amber glass vials under a nitrogen atmosphere.
-
Storage Conditions: Store the vials at three different conditions:
-
-20°C
-
4°C
-
25°C / 60% Relative Humidity (RH)
-
-
Time Points: Analyze samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
Analysis:
-
At each time point, dissolve a sample in a suitable solvent and determine the purity and content of this compound by HPLC-UV.
-
Perform visual inspection for any changes in appearance.
-
Conduct Karl Fischer titration to measure water content.
-
-
Data Analysis: Plot the purity and content of this compound over time for each storage condition to establish the shelf-life.
Data Presentation
Table 1: Hypothetical Degradation of this compound in pH 7.4 Buffer
| Temperature (°C) | Degradation Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |
| 4 | 0.0005 | 1386 |
| 25 | 0.0028 | 248 |
| 40 | 0.0115 | 60 |
Table 2: Hypothetical Purity of Solid this compound after 12 Months
| Storage Condition | Initial Purity (%) | Purity after 12 Months (%) | Appearance |
| -20°C | 99.8 | 99.5 | White crystalline solid |
| 4°C | 99.8 | 98.2 | White crystalline solid |
| 25°C / 60% RH | 99.8 | 92.1 | Slightly yellow powder |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Validation & Comparative
A Comparative Guide to the Antitumor Activity of N'-hydroxy-2-methylpropanimidamide and Leading HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative antitumor agent N'-hydroxy-2-methylpropanimidamide against a class of established anticancer compounds, the histone deacetylase (HDAC) inhibitors. Due to the limited direct data on this compound, this comparison leverages data from structurally related and mechanistically relevant HDAC inhibitors to provide a valuable framework for preclinical assessment and further research. This guide will objectively compare the performance of these agents, supported by experimental data, and provide detailed protocols for key validation assays.
Introduction to this compound and HDAC Inhibitors
This compound is a small molecule with a chemical structure that suggests potential biological activity. While specific antitumor data for this compound is not extensively available in the public domain, its N'-hydroxy group is a feature found in a class of potent antitumor agents known as hydroxamic acid-based histone deacetylase (HDAC) inhibitors.
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[1] HDAC inhibitors counteract this by inducing histone hyperacetylation, which leads to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[2] This ultimately results in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3]
This guide will focus on four commercially available and well-characterized pan-HDAC inhibitors as a basis for comparison:
-
Vorinostat (SAHA): The first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL).[1]
-
Romidepsin (Depsipeptide): A potent, cyclic peptide HDAC inhibitor also approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL).[4]
-
Belinostat (PXD101): A hydroxamic acid-based pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.
-
Panobinostat (LBH589): A potent pan-HDAC inhibitor approved for the treatment of multiple myeloma.[5]
Comparative Antitumor Activity: In Vitro Data
The in vitro antitumor activity of HDAC inhibitors is typically evaluated by their ability to inhibit cancer cell proliferation and induce apoptosis. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds across various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 | Citation(s) |
| Vorinostat (SAHA) | Prostate (LNCaP) | Cell Growth | 2.5-7.5 µM | [6] |
| Breast (MCF-7) | Cell Proliferation | 0.75 µM | [6] | |
| Colon (HCT116) | Not Specified | Not Specified | [5] | |
| Uterine Sarcoma (MES-SA) | Cell Growth | 3 µM | [7] | |
| Romidepsin | T-cell Lymphoma (HUT78) | Apoptosis Induction | 0.7-3.7 nM | [4] |
| Non-Small Cell Lung Cancer (Various) | Cell Proliferation | <25 ng/ml | [8] | |
| Belinostat | Thyroid Cancer (8 of 9 lines) | Cell Viability | Pharmacologically achievable dose | [9] |
| Panobinostat | Rhabdoid Tumor (A204) | Cell Proliferation | 8-26 nM | [10] |
| Epithelioid Sarcoma (VAESBJ/GRU1) | Cell Proliferation | 16-60 nM | [10] | |
| Granulosa Cell Tumor (KGN, COV434) | Cell Growth | Not Specified | [11] |
Table 1: Comparative In Vitro Antitumor Activity of Selected HDAC Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of Vorinostat, Romidepsin, Belinostat, and Panobinostat in various cancer cell lines, demonstrating their potent anti-proliferative effects.
Comparative Antitumor Activity: In Vivo Data
The antitumor efficacy of these compounds is further validated in preclinical in vivo models, typically using tumor xenografts in immunodeficient mice. Key parameters measured include tumor growth inhibition and prolongation of survival.
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| Vorinostat (SAHA) | Prostate Cancer Xenograft (CWR22) | 25-100 mg/kg/day | 78-97% reduction | [6] |
| Epidermoid Squamous Cell Carcinoma Xenograft (A431) | 100 mg/kg, IP | Significant arrest in tumor growth | [12] | |
| Uterine Sarcoma Xenograft (MES-SA) | 50 mg/kg/day | >50% reduction | [7] | |
| Romidepsin | Malignant Rhabdoid Tumor Xenograft | 1.2, 2.5, 5 mg/kg on days 0, 4, 8 | Significant reduction in mean tumor volume | [4] |
| Non-Small Cell Lung Cancer Xenograft (NCI-H1299) | Injected intraperitoneally | Significant inhibition of tumor growth (in combination) | [8] | |
| Belinostat | Thyroid Cancer Xenograft | Not Specified | Remarkable inhibition of tumor growth | [9] |
| Panobinostat | Colon Tumor Xenograft (HCT116) | 5-20 mg/kg, IV, 5x/week for 3 weeks | Dose-dependent tumor growth inhibition and regression | [5] |
| Epithelioid Sarcoma Xenograft (VAESBJ) | Not Specified | Significant tumor growth inhibition | [10] |
Table 2: Comparative In Vivo Antitumor Activity of Selected HDAC Inhibitors. This table highlights the significant in vivo efficacy of Vorinostat, Romidepsin, Belinostat, and Panobinostat in various tumor xenograft models, demonstrating their ability to inhibit tumor growth.
Signaling Pathways and Mechanism of Action
HDAC inhibitors exert their antitumor effects through the modulation of various signaling pathways, primarily by inducing histone hyperacetylation. This leads to the transcriptional activation of tumor suppressor genes, such as p21, which in turn induces cell cycle arrest.[1][13] Furthermore, HDAC inhibitors can trigger apoptosis through both intrinsic and extrinsic pathways by altering the expression of pro- and anti-apoptotic proteins.[1]
Caption: Mechanism of action of HDAC inhibitors.
Experimental Protocols
To facilitate the validation of this compound's antitumor activity, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and/or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[14]
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[5]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]
-
Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within 1 hour.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[4]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.[12]
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[12]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.[12]
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones, a direct indicator of HDAC inhibitor activity.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and quantify protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
Conclusion
While direct experimental data on the antitumor activity of this compound is currently limited, its structural similarity to known hydroxamic acid-based HDAC inhibitors provides a strong rationale for its investigation as a potential anticancer agent. The comparative data on established HDAC inhibitors like Vorinostat, Romidepsin, Belinostat, and Panobinostat presented in this guide offer a valuable benchmark for evaluating its efficacy. The provided experimental protocols will enable researchers to systematically validate the in vitro and in vivo antitumor properties of this compound and elucidate its mechanism of action. Further research into this compound is warranted to determine its potential as a novel therapeutic for cancer treatment.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 7. epigentek.com [epigentek.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model - Helmi - Precision Cancer Medicine [pcm.amegroups.org]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. kumc.edu [kumc.edu]
A Comparative Analysis of P388 Leukemia Inhibitors: Doxorubicin vs. Hydroxyurea
A Guide for Researchers in Drug Development
In the landscape of anti-leukemic drug discovery, the murine P388 leukemia cell line remains a cornerstone for preliminary screening and mechanistic studies. While the initial query for Isobutanamidoxime did not yield evidence of its activity against P388 leukemia, this guide provides a comparative analysis of two established inhibitors with distinct mechanisms of action: the anthracycline antibiotic Doxorubicin and the ribonucleotide reductase inhibitor Hydroxyurea . This comparison is intended to offer researchers a clear, data-driven overview of their relative potencies, mechanisms, and the experimental protocols used for their evaluation.
Comparative Efficacy Against P388 Leukemia
The following table summarizes the cytotoxic activity of Doxorubicin and Hydroxyurea against the P388 murine leukemia cell line, as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.
| Compound | IC50 (µM) against P388 Cells | Primary Mechanism of Action | Reference |
| Doxorubicin | ~0.02 - 0.2 µM | DNA Intercalation and Topoisomerase II Inhibition | [1][2] |
| Hydroxyurea | ~10 - 50 µM | Inhibition of Ribonucleotide Reductase | [3][4] |
Mechanisms of Action: A Tale of Two Pathways
The divergent efficacy of Doxorubicin and Hydroxyurea can be attributed to their fundamentally different molecular targets and mechanisms of action.
Doxorubicin , a cornerstone of chemotherapy, exerts its cytotoxic effects primarily through two coordinated actions on DNA.[5] Firstly, its planar ring structure intercalates between DNA base pairs, physically obstructing the processes of replication and transcription.[6] Secondly, and perhaps more critically, it inhibits the enzyme topoisomerase II.[7] This enzyme is responsible for resolving DNA supercoils during replication. By stabilizing the topoisomerase II-DNA complex after it has created a double-strand break, Doxorubicin prevents the re-ligation of the DNA, leading to an accumulation of DNA damage and the initiation of apoptosis.[8]
Hydroxyurea , in contrast, does not directly interact with DNA. Instead, it targets the enzyme ribonucleotide reductase (RNR).[9][10] RNR is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA.[11] By inhibiting RNR, Hydroxyurea depletes the pool of available deoxyribonucleotides, thereby stalling DNA replication and inducing cell cycle arrest, primarily in the S-phase.[12] This inhibition of DNA synthesis ultimately leads to apoptosis in rapidly dividing cancer cells.[13]
References
- 1. Comparison of doxorubicin-induced DNA damage in doxorubicin-sensitive and -resistant P388 murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitization of P388 murine leukemia cells to hydroxyurea cytotoxicity by hydrophobic iron-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyurea and trimidox enhance the radiation effect in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scrc.tbzmed.ac.ir [scrc.tbzmed.ac.ir]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Cytochrome P450 Inhibition: N'-hydroxy-2-methylpropanimidamide in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N'-hydroxy-2-methylpropanimidamide and other notable cytochrome P450 (CYP) inhibitors. Due to the limited publicly available experimental data on the direct inhibitory effects of this compound on specific CYP isoforms, this guide will focus on the known inhibitory mechanisms of the broader class of amidoxime-containing compounds and draw comparisons with well-characterized CYP inhibitors.
Introduction to Cytochrome P450 Inhibition
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including approximately 70-80% of drugs currently on the market.[1] Inhibition of these enzymes can lead to significant drug-drug interactions, resulting in altered pharmacokinetic profiles, reduced efficacy, or increased toxicity of co-administered drugs.[2] Therefore, understanding the inhibitory potential of new chemical entities is a critical aspect of drug discovery and development.
This compound and the Amidoxime Class
This compound belongs to the chemical class of amidoximes. While specific inhibitory data for this compound is scarce in the public domain, studies on other aromatic and aliphatic amidoximes have revealed a unique mechanism of CYP inhibition. Research has shown that amidoximes can be oxidized by cytochrome P450 enzymes, leading to the formation of nitric oxide (NO).[3][4] This generated NO can then bind to the ferrous heme iron of the CYP enzyme, forming a stable inhibitory complex and effectively inactivating the enzyme.[3][4] This mechanism-based inhibition is of particular interest as it can be irreversible and long-lasting.
Comparative Analysis of Cytochrome P450 Inhibitors
To provide a quantitative perspective, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-known CYP inhibitors against major human CYP isoforms. These values serve as a benchmark for assessing the potential potency of new inhibitors.
| Inhibitor | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| α-Naphthoflavone | 0.00546[5] | - | 10 - 20[6] | - | - |
| Sulfaphenazole | - | 0.150 - 0.398[2][5] | - | - | - |
| Ticlopidine | - | - | 0.121[5] | - | - |
| Quinidine | - | ~300[7] | - | 0.008 - 0.063[5][8] | ~30[7] |
| Ketoconazole | - | - | 10.1 - 19[6] | - | 0.00833 - 0.04[5][9] |
| Furafylline | 0.07[10] | >500[10] | - | >500[10] | >500[10] |
| Montelukast | - | 0.082[5] | - | - | - |
| Loperamide | - | - | - | - | 0.050[11] |
Note: IC50 values can vary depending on the experimental conditions, including the specific substrate and enzyme source used. The data presented here are for comparative purposes.
Experimental Protocols
A standardized in vitro assay is crucial for determining the inhibitory potential of a compound against various CYP isoforms. Below is a representative experimental protocol for a CYP inhibition assay using human liver microsomes.
Objective: To determine the IC50 value of a test compound against major human cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4)
-
Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO, methanol, or acetonitrile, with the final concentration in the incubation typically ≤ 1%)
-
Positive control inhibitors for each isoform
-
Acetonitrile (ice-cold) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: In duplicate, prepare incubation mixtures in microcentrifuge tubes or a 96-well plate. Each incubation should contain HLMs (e.g., 0.25 mg/mL protein concentration), phosphate buffer, and the specific probe substrate at a concentration near its Km value in a final volume of, for example, 100 µL.
-
Inhibitor Addition: Add the test compound or positive control inhibitor at various concentrations to the incubation mixtures. A vehicle control (containing only the solvent) should also be included.
-
Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 5 minutes) at 37°C to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 40 µL).
-
Centrifugation: Centrifuge the samples (e.g., at 10,000 x g for 5 minutes at 4°C) to pellet the protein.
-
Analysis: Transfer the supernatant to an appropriate sample plate or vials for analysis by a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Visualizing the Mechanism of Inhibition
The following diagrams illustrate the general mechanism of cytochrome P450 catalysis and the proposed inhibitory pathway for amidoxime compounds.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. New potent and selective cytochrome P450 2B6 (CYP2B6) inhibitors based on three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of nitric oxide by cytochrome P450-catalyzed oxidation of aromatic amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450 2C19 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. CYP2D6 Inhibition | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships [mdpi.com]
- 11. In silico and in vitro screening for inhibition of cytochrome P450 CYP3A4 by comedications commonly used by patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of N'-hydroxy-2-methylpropanimidamide: A Proposed Research Framework
A Note to Researchers: Publicly available in vivo efficacy data for the specific compound N'-hydroxy-2-methylpropanimidamide is not available at this time. This document, therefore, presents a hypothetical yet rigorous framework for the in vivo validation of this novel chemical entity. The proposed therapeutic area, experimental protocols, and comparative analyses are based on the activities of structurally related compounds and established drug development paradigms. This guide is intended to serve as a template for researchers and drug development professionals in designing and executing preclinical in vivo studies.
Hypothetical Therapeutic Indication: Anti-inflammatory Agent
Given the prevalence of amidine and hydroxamic acid moieties in compounds with anti-inflammatory properties, a primary hypothesis for the in vivo efficacy of this compound is in the modulation of inflammatory responses. This framework will proceed with the hypothesis that this compound is an inhibitor of a key pro-inflammatory signaling pathway, such as the NF-κB pathway.
Comparative Compounds
To objectively assess the efficacy of this compound (referred to as "Test Compound" in this guide), it is essential to compare its performance against a placebo control and an established drug in the field.
-
Vehicle Control: The formulation used to deliver the test compound, administered without the active ingredient.
-
Dexamethasone: A potent corticosteroid with well-characterized anti-inflammatory effects, serving as a positive control.
In Vivo Efficacy Evaluation in a Murine Model of Acute Inflammation
A standard and well-characterized model for acute inflammation is the lipopolysaccharide (LPS)-induced endotoxemia model in mice.
Experimental Workflow
Caption: Experimental workflow for the LPS-induced acute inflammation model.
Detailed Experimental Protocol
-
Animals: Male BALB/c mice, 8-10 weeks old, will be used. They will be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Mice will be acclimatized for 7 days prior to the experiment.
-
Grouping and Dosing: Mice will be randomly assigned to four groups (n=8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose, orally)
-
Group 2: Test Compound (10 mg/kg, orally)
-
Group 3: Test Compound (50 mg/kg, orally)
-
Group 4: Dexamethasone (1 mg/kg, intraperitoneally)
-
-
Induction of Inflammation: One hour after treatment administration, mice will be injected intraperitoneally with LPS from E. coli O111:B4 at a dose of 1 mg/kg.
-
Monitoring: Clinical signs of endotoxemia (lethargy, piloerection, huddling) will be monitored and scored at regular intervals.
-
Sample Collection: Six hours after LPS injection, mice will be euthanized. Blood will be collected via cardiac puncture for serum preparation. Lung and liver tissues will be harvested.
-
Biochemical Analysis:
-
Serum Cytokines: Levels of TNF-α, IL-6, and IL-1β in the serum will be quantified using commercially available ELISA kits.
-
Myeloperoxidase (MPO) Activity: MPO activity in lung and liver tissue homogenates will be measured as an indicator of neutrophil infiltration.
-
Data Presentation: Comparative Efficacy
The following tables represent the expected structure for presenting the quantitative data from this hypothetical study.
Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | 10 mg/kg | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | 50 mg/kg | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dexamethasone | 1 mg/kg | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on MPO Activity in Lung and Liver Tissues
| Treatment Group | Dose | Lung MPO Activity (U/g tissue) | Liver MPO Activity (U/g tissue) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM |
| Test Compound | 10 mg/kg | Mean ± SEM | Mean ± SEM |
| Test Compound | 50 mg/kg | Mean ± SEM | Mean ± SEM |
| Dexamethasone | 1 mg/kg | Mean ± SEM | Mean ± SEM |
Proposed Mechanism of Action: NF-κB Signaling Pathway
A plausible mechanism for the anti-inflammatory effects of this compound could be the inhibition of the NF-κB signaling pathway. Further in vitro and ex vivo experiments would be required to confirm this.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
This framework provides a comprehensive, albeit hypothetical, guide for the initial in vivo validation of this compound. Successful outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as its efficacy in chronic inflammation models.
A Comparative Guide to the Synthesis of N'-hydroxy-2-methylpropanimidamide
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. N'-hydroxy-2-methylpropanimidamide, a valuable building block in medicinal chemistry, can be synthesized through various methods. This guide provides a cross-validation of the most common synthetic routes, offering detailed experimental protocols and comparative data to inform your selection of the most suitable method.
Comparison of Synthetic Methods
The synthesis of this compound is most prominently achieved through two primary pathways: the reaction of isobutyronitrile with hydroxylamine and, alternatively, from isobutyramide and hydroxylamine. The nitrile-based route is well-documented and generally high-yielding.
| Method | Starting Material | Reagents | Typical Solvents | Reaction Time | Temperature | Reported Yield | Key Considerations |
| Method 1: From Nitrile | Isobutyronitrile | Hydroxylamine Hydrochloride, Base (e.g., Sodium Carbonate, Triethylamine) | Ethanol, Methanol, Water | 1 - 5 hours | Reflux | Up to 99% | High yield, readily available starting materials. Potential for amide side-product formation.[1] |
| Method 2: From Amide | Isobutyramide | Hydroxylamine, Dehydrating agent (e.g., Ph₃P-I₂) | Dichloromethane | ~2 hours | Room Temperature | Moderate to Good (General Method) | One-pot potential from carboxylic acids. Less documented for simple aliphatic amides. |
Experimental Protocols
Method 1: Synthesis from Isobutyronitrile and Hydroxylamine
This method is the most reported and highest yielding route to this compound.
Materials:
-
Isobutyronitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate (or an equivalent base like triethylamine)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Add sodium carbonate to the solution to generate free hydroxylamine in situ.
-
To this mixture, add isobutyronitrile.
-
Heat the reaction mixture to reflux and maintain for approximately 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solvent is typically removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization to yield this compound as a crystalline solid.
Method 2: Synthesis from Isobutyramide and Hydroxylamine (General Approach)
While less specifically documented for this compound, a general one-pot method for the synthesis of N'-substituted amidoximes from amides has been developed. This can be adapted for the synthesis of the target compound.
Materials:
-
Isobutyramide
-
Iodine
-
Triphenylphosphine
-
Triethylamine
-
Hydroxylamine hydrochloride
-
Dry Dichloromethane
Procedure:
-
To a solution of iodine and triphenylphosphine in dry dichloromethane at 0 °C, add isobutyramide and triethylamine.
-
Add hydroxylamine hydrochloride to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring by TLC.
-
Upon completion, the crude mixture is concentrated under reduced pressure.
-
The product is then purified by column chromatography.
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for the two primary synthetic methods.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
For the synthesis of this compound, the reaction of isobutyronitrile with hydroxylamine stands out as the superior method due to its high reported yields and straightforward procedure. While the synthesis from isobutyramide presents a viable alternative, particularly with its potential for one-pot reactions from the corresponding carboxylic acid, it is less documented for this specific target molecule. The choice of synthesis route will ultimately depend on the availability of starting materials, desired purity, and scalability requirements of the research or development project.
References
Comparative Analysis of N'-Hydroxyguanidine Analogs as Arginase Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, comparative efficacy, and experimental evaluation of N'-hydroxyguanidine-based arginase inhibitors.
This guide provides a detailed comparative analysis of a series of N'-hydroxyguanidine analogs, which are structurally related to N'-hydroxy-2-methylpropanimidamide and function as potent inhibitors of arginase. Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea.[1][2] Its inhibition is a key therapeutic strategy in various diseases, including cardiovascular disorders and cancer, where modulating L-arginine metabolism and nitric oxide production is beneficial.[1][3] This guide presents a summary of the inhibitory activities of selected analogs, detailed experimental protocols for their evaluation, and a visualization of the relevant biochemical pathways.
Quantitative Comparison of Arginase Inhibitors
The inhibitory potency of several N'-hydroxyguanidine analogs against arginase has been evaluated and quantified. The following table summarizes the key inhibition constants (IC50 and Kd) for these compounds against different arginase isoforms.
| Compound | Target | IC50 (µM) | Kd (µM) | Notes |
| Nω-hydroxy-L-arginine (NOHA) | Human Arginase I | - | 3.6 | A physiological intermediate in the nitric oxide synthase (NOS) pathway.[1][2] |
| Murine Macrophage Arginase | 400 ± 50 | - | Shows significantly lower potency compared to nor-NOHA in this system.[4] | |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Human Arginase I | - | 0.517 (SPR)~0.05 (ITC) | A more potent inhibitor than NOHA, with a side chain shortened by one methylene group.[1] |
| Rat Liver Arginase | 2 | - | A potent, selective, and competitive inhibitor. | |
| Murine Macrophage Arginase | 12 ± 5 10 ± 3 (stimulated) | - | Significantly more potent than NOHA in inhibiting macrophage arginase.[4] | |
| Nω-hydroxy-D,L-indospicine | Bovine Liver Arginase | 50 ± 10 | - | A novel analog of Nω-hydroxyarginine.[5] |
| p-hydroxyamidino-D,L-phenylalanine | Bovine Liver Arginase | 230 ± 5 | - | Another novel analog of Nω-hydroxyarginine.[5] |
SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry
Experimental Protocols
Synthesis of Nω-hydroxyguanidine Analogs
The synthesis of Nω-hydroxyguanidine analogs such as Nω-hydroxy-D,L-indospicine and p-hydroxyamidino-D,L-phenylalanine can be achieved in a multi-step process starting from tert-butoxycarbonylglycine.[5] A general overview of a synthetic route for Nω-hydroxy-L-arginine (NOHA) analogs is presented by Wallace et al., adapting Bodanszky's method for peptide synthesis.[2]
Arginase Inhibition Assay
The activity of arginase and the inhibitory potential of the analogs can be determined by measuring the rate of L-ornithine or urea formation from the substrate L-arginine.
General Protocol:
-
Enzyme Activation: Recombinant human arginase I is activated by incubation in a buffer containing MnCl2. A typical activation buffer consists of 50 mM Tris-HCl (pH 7.5) and 10 mM MnCl2. The enzyme is heated at 56°C for 10 minutes to ensure full activation.[6]
-
Inhibition Reaction: The activated enzyme is incubated with varying concentrations of the inhibitor (e.g., NOHA, nor-NOHA) and a fixed concentration of the substrate, L-arginine (e.g., 0.5 M). The reaction is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 37°C for a defined period (e.g., 15 minutes).[6]
-
Quantification of Urea: The reaction is stopped, and the amount of urea produced is quantified using a colorimetric assay. A common method involves the use of α-isonitrosopropiophenone (INPP), which reacts with urea under acidic and heated conditions to form a colored product that can be measured spectrophotometrically.[7]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of L-arginine metabolism and a typical experimental workflow for evaluating arginase inhibitors.
Caption: L-Arginine Metabolism and Arginase Inhibition.
Caption: Experimental Workflow for Arginase Inhibition Assay.
References
- 1. Inhibition of Human Arginase I by Substrate and Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginase inhibitors | Genesis Drug Discovery & Development [gd3services.com]
- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and effects on arginase and nitric oxide synthase of two novel analogues of Nω-hydroxyarginine, Nω-hydroxyindospicine and p-hydroxyamidinophenylalanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Vorinostat vs. Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the compound "Isobutanamidoxime" did not yield specific data regarding anticancer properties in publicly available scientific literature, this guide provides a comparative benchmark analysis of a structurally related and well-established class of anticancer agents: hydroxamic acid derivatives. We will focus on Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA) , a potent histone deacetylase (HDAC) inhibitor, and compare its performance against two standard-of-care chemotherapeutic agents: Doxorubicin and Paclitaxel .
This guide is intended to serve as a valuable resource for researchers and drug development professionals by providing a comprehensive comparison of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.
Mechanism of Action at a Glance
The fundamental difference in the anticancer activity of these three agents lies in their molecular targets and mechanisms of action.
-
Vorinostat , as an HDAC inhibitor, functions at the epigenetic level. It inhibits the activity of histone deacetylases, leading to an accumulation of acetylated histones and other proteins. This results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]
-
Doxorubicin , an anthracycline antibiotic, primarily acts by intercalating into DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the resealing of DNA double-strand breaks, leading to a halt in replication and transcription and subsequent cell death.[4][5][6]
-
Paclitaxel , a taxane, targets the microtubules within the cell. It stabilizes microtubules by preventing their depolymerization, which is a crucial step for the dynamic process of mitosis. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[7][8]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Vorinostat, Doxorubicin, and Paclitaxel.
Table 1: In Vitro Cytotoxicity (IC50 Values) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values presented below are representative and can vary based on experimental conditions.
| Cell Line | Cancer Type | Vorinostat (µM) | Doxorubicin (µM) | Paclitaxel (nM) |
| MCF-7 | Breast Adenocarcinoma | 0.685 - 0.75[7][9] | 2.50[5] | 3.5 (as µM)[10] |
| MDA-MB-231 | Breast Adenocarcinoma | - | - | 0.3 (as µM)[10] |
| A549 | Lung Carcinoma | 1.64[9] | > 20[5] | - |
| LNCaP | Prostate Cancer | 2.5 - 7.5[7] | - | - |
| PC-3 | Prostate Cancer | 2.5 - 7.5[7] | - | - |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5[7] | - | - |
| SW-982 | Synovial Sarcoma | 8.6[11] | - | - |
| SW-1353 | Chondrosarcoma | 2.0[11] | - | - |
| MV4-11 | Biphenotypic B myelomonocytic leukemia | 0.636[9] | - | - |
| Daudi | Burkitt's lymphoma | 0.493[9] | - | - |
| Ovarian Carcinoma Cell Lines (Range) | Ovarian Cancer | - | - | 0.4 - 3.4[12] |
| HT1080 | Fibrosarcoma | - | - | - |
| HT1080/DR4 (MRP-expressing) | Doxorubicin-resistant Fibrosarcoma | - | - | - |
Note: Paclitaxel IC50 values are often reported in nM, highlighting its high potency. For direct comparison, the MCF-7 and MDA-MB-231 values for Paclitaxel were converted to µM.
Table 2: In Vivo Efficacy in Xenograft Models
This table provides a summary of the in vivo anticancer activity of the three agents in mouse xenograft models. Direct comparative studies are limited; therefore, data from individual studies are presented.
| Drug | Cancer Model | Dosing | Key Findings |
| Vorinostat | CWR22 human prostate xenografts in nude mice | 25, 50, and 100 mg/kg/day | Significant tumor growth inhibition with reductions of 78%, 97%, and 97% at the respective doses compared to control.[7] |
| Doxorubicin | HT1080/DR4 (MRP-expressing) xenografts | 10 mg/kg i.v. | No significant antitumor activity in this multidrug-resistant model.[13] |
| Paclitaxel | HT1080 xenografts | 50 mg/kg (3-hour i.v. infusion) | 80% response rate (40% complete response) in MRP-negative xenografts.[13] |
| Paclitaxel | HT1080/DR4 (MRP-expressing) xenografts | 50 mg/kg (3-hour i.v. infusion) | 10% response rate (0% complete response) in the multidrug-resistant model.[13] |
| Combination: Doxorubicin + Vorinostat | Neuroblastoma Zebrafish Xenografts | 48h treatment | Increased caspase-3 cleavage and reduced mitotic tumor cells compared to single agents.[14] |
| Combination: Paclitaxel + Vorinostat | Ovarian Cancer Mouse Model | 5 weeks treatment | Combination treatment groups showed superior outcomes compared to control and Vorinostat alone.[15] |
Table 3: Clinical Efficacy and Approved Indications
This table summarizes the clinical use and efficacy of each agent.
| Drug | Approved Indications (Selected) | Clinical Efficacy Highlights |
| Vorinostat (Zolinza®) | Cutaneous T-cell lymphoma (CTCL)[1][4] | - Monotherapy in refractory CTCL showed an overall response rate of 24.2%.[16] - In combination with other agents, has shown promise in various solid and hematologic malignancies.[1][17] |
| Doxorubicin | Breast cancer, lung cancer, ovarian cancer, bladder cancer, sarcomas, lymphomas, and leukemias.[4][6] | A cornerstone of many chemotherapy regimens for decades, with established efficacy across a broad spectrum of cancers.[18] |
| Paclitaxel (Taxol®) | Breast cancer, ovarian cancer, non-small cell lung cancer, pancreatic cancer.[7] | Widely used as a first-line and subsequent therapy, demonstrating significant improvements in survival rates for various cancers.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for key assays cited in this guide.
In Vitro Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of anticancer agents by measuring the metabolic activity of cells.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Vorinostat, Doxorubicin, Paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.
In Vivo Efficacy Study: Human Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. The growth of the resulting tumors is monitored over time following treatment with the test compound.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., Vorinostat, Doxorubicin, Paclitaxel) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection, intravenous injection) according to a predetermined schedule.
-
Efficacy Endpoints: Monitor tumor growth, body weight (as an indicator of toxicity), and overall survival.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Vorinostat, Doxorubicin, and Paclitaxel.
Caption: Vorinostat's mechanism of action.
Caption: Doxorubicin's mechanism of action.
Caption: Paclitaxel's mechanism of action.
Experimental Workflow Diagrams
Caption: MTT assay experimental workflow.
Caption: Xenograft model experimental workflow.
Conclusion
This guide provides a comparative overview of Vorinostat, Doxorubicin, and Paclitaxel, highlighting their distinct mechanisms of action and providing a snapshot of their efficacy. Vorinostat represents a targeted, epigenetic approach, while Doxorubicin and Paclitaxel are classic cytotoxic agents that interfere with fundamental cellular processes. The choice of agent and its ultimate clinical success depend on a multitude of factors including cancer type, stage, and individual patient characteristics. The provided experimental protocols and workflows serve as a foundational reference for researchers aiming to benchmark novel anticancer compounds against these established standards.
References
- 1. Vorinostat in solid and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Study of Vorinostat in Patients With Advanced Solid Tumors and Hepatic Dysfunction: A National Cancer Institute Organ Dysfunction Working Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. selleckchem.com [selleckchem.com]
- 8. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 9. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative antitumor efficacy of docetaxel and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo histone deacetylase inhibitor therapy with vorinostat and paclitaxel in ovarian cancer models: does timing matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. dovepress.com [dovepress.com]
Reproducibility in the Synthesis of N'-hydroxy-2-methylpropanimidamide: A Comparative Guide for Researchers
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the synthesis of N'-hydroxy-2-methylpropanimidamide, a key precursor for novel anti-cancer therapeutics, and evaluates its reproducibility against alternative compounds. Detailed experimental protocols, quantitative data, and visual workflows are presented to offer a comprehensive overview for laboratory application.
This compound, also known as Isobutanamidoxime, has garnered significant interest as a building block in the synthesis of Bromodomain and Extra-Terminal (BET) protein inhibitors, a promising class of drugs for treating various cancers. The reliability of its synthesis is a critical factor for its application in drug discovery pipelines. This guide delves into the factors influencing the reproducibility of its synthesis and compares it with alternative therapeutic agents.
Experimental Protocols and Data Presentation
The synthesis of this compound typically proceeds via the reaction of isobutyronitrile with hydroxylamine hydrochloride. The reproducibility of this reaction can be influenced by several factors, including reaction temperature, stoichiometry of reagents, and the choice of base and solvent.
Below are two common protocols for the synthesis of amidoximes, the class of compounds to which this compound belongs. These general procedures highlight the key variables that can affect yield and purity, and by extension, reproducibility.
Table 1: Comparison of Synthetic Protocols for Amidoxime Synthesis
| Parameter | Method A: Base-Mediated Reaction | Method B: Metal-Amide Mediated Reaction |
| Starting Materials | Nitrile, Hydroxylamine Hydrochloride | Nitroalkane, Amine |
| Reagents | Sodium Carbonate, Ethanol | Ethylmagnesium Chloride or n-Butyllithium, THF |
| Temperature | 90 °C (Microwave) | Reflux |
| Reaction Time | 1 hour | Variable (until gas evolution ceases) |
| Typical Yields | Generally high (can be up to 98% for some amidoximes) | Variable, influenced by steric factors of the amine |
| Key for Reproducibility | Precise control of temperature and reaction time. | Careful handling of organometallic reagents and anhydrous conditions. |
Note: The yields presented are generalized for amidoxime synthesis and may vary for this compound specifically. Detailed, reproducible protocols with specific yields for this compound are not consistently reported across publicly available literature, underscoring a potential challenge in its synthesis.
Comparative Analysis with Alternative Anti-Cancer Agents
To contextualize the reproducibility of synthesizing this compound-derived compounds, this section provides a comparison with two other classes of anti-cancer agents: alternative BET inhibitors and Histone Deacetylase (HDAC) inhibitors.
Alternative BET Inhibitors
Compounds derived from a tetrahydroquinoline scaffold, such as SJ018, represent an alternative class of BET inhibitors.[1] The synthesis of these molecules often involves multi-step pathways, which can introduce more sources of variability compared to the relatively straightforward synthesis of this compound. However, well-established protocols for these multi-step syntheses can lead to high reproducibility if each step is carefully controlled.
Table 2: Comparison with an Alternative BET Inhibitor Synthesis
| Feature | This compound Synthesis | Tetrahydroquinoline-based BET Inhibitor Synthesis |
| Synthetic Complexity | Single step from commercially available precursors. | Multi-step synthesis. |
| Potential for Variability | Fewer steps reduce the accumulation of errors. | Multiple steps can lead to greater overall yield variability. |
| Purification | Typically straightforward purification. | May require multiple chromatographic purifications. |
HDAC Inhibitors
N-hydroxy-3-phenyl-2-propenamides are a class of HDAC inhibitors that have shown in vivo antitumor activity.[2][3] The synthesis of these compounds also involves multiple steps, including the formation of an amide bond. The reproducibility of these syntheses is dependent on the efficiency and consistency of each reaction in the sequence.
Table 3: Comparison with an HDAC Inhibitor Synthesis
| Feature | This compound Synthesis | N-hydroxy-3-phenyl-2-propenamide Synthesis |
| Key Reaction | Amidoxime formation. | Amide bond formation, often requiring coupling agents. |
| Reproducibility Factors | Control of reaction conditions (temperature, time). | Purity of starting materials, efficiency of coupling agents. |
| Published Data | Limited specific data on reproducibility. | More extensive literature with detailed protocols and yields. |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes discussed, the following diagrams illustrate a typical workflow for amidoxime synthesis and the general mechanism of action for BET inhibitors.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N'-hydroxy-2-methylpropanimidamide: A Procedural Guide
For Immediate Reference: Waste Disposal of N'-hydroxy-2-methylpropanimidamide must be handled as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant.[1]
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
I. Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this chemical are summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
| Physical Hazards | Risk of explosion if heated under confinement.[1] |
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE must be worn:
-
Gloves: Wear compatible chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing is required.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[1]
-
Respiratory Protection: If working outside a well-ventilated area or fume hood, wear a NIOSH/MSHA-approved respirator.[2]
II. Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound." Include the chemical formula (C4H10N2O) and relevant hazard symbols.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents and reducing agents.[1]
Step 2: Waste Collection
-
Location: Collect waste in a designated, well-ventilated satellite accumulation area, preferably within a chemical fume hood.
-
Container: Use a robust, leak-proof container that can be tightly sealed. Ensure the container is compatible with the chemical.
-
Spill Containment: Keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Handling and Transfer
-
Avoid Contamination: When transferring the chemical to the waste container, avoid creating dust or splashes.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate any surfaces that may have come into contact with the chemical.
-
Clothing: Contaminated clothing should be removed and washed before reuse.[1]
Step 4: Storage Pending Disposal
-
Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1] The storage area should be secure and accessible only to authorized personnel.
-
Time Limits: Adhere to institutional and local regulations regarding the maximum amount of time hazardous waste can be stored at a satellite accumulation area before being transferred to a central holding facility.
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of its transfer for disposal, in accordance with regulatory requirements.
III. Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately:
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
-
Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1]
-
Spill: For small spills, carefully sweep or vacuum up the material and place it into the designated hazardous waste container. Avoid generating dust. For large spills, evacuate the area and contact your institution's environmental health and safety department.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for N'-hydroxy-2-methylpropanimidamide
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of N'-hydroxy-2-methylpropanimidamide, tailored for research, scientific, and drug development professionals.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous substance. Key hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Explosion Risk: There is a risk of explosion if the substance is heated under confinement.[1]
Immediate precautionary measures upon handling this chemical include ensuring adequate ventilation, using personal protective equipment, and avoiding contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | --- |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
| Body Protection | A lab coat or other protective clothing should be worn. | --- |
Step-by-Step Handling and Storage Procedures
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid Contact: Avoid all direct contact with the substance. Do not breathe dust, mist, vapors, or spray.[1]
-
Personal Hygiene: Wash hands, face, and any exposed skin thoroughly after handling.[1]
-
Safe Practices: Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Container: Keep the container tightly closed.[1]
-
Location: Store in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents and reducing agents.[1]
-
Security: Store in a locked-up area.[1]
Emergency and First-Aid Protocols
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Remove the individual from the exposure area to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Accidental Release Measures:
-
Ensure Ventilation: Make sure the area is well-ventilated.
-
Personal Precautions: Wear the appropriate personal protective equipment as outlined in Section 2.
-
Containment and Cleanup: Absorb the spill with inert material (e.g., dry sand or earth) and place it into a suitable chemical waste container. Avoid generating dust.
Disposal:
Dispose of the chemical and its container at an approved waste disposal plant.[1] Do not allow the substance to enter drains or soil.
Physicochemical Data
| Property | Value |
| Appearance | White Solid[1] |
| Melting Point | 60 - 61 °C / 140 - 141.8 °F[1] |
| Molecular Formula | C4H10N2O[2] |
| Molecular Weight | 102.14 g/mol [2] |
Workflow for Chemical Spill Response
Caption: Workflow for a chemical spill response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
